5-Chlorothiophene-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPYUUZOZBLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356033 | |
| Record name | 5-chlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36157-42-3 | |
| Record name | 5-chlorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 5-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-3-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, including the thiophene ring, carboxylic acid group, and chlorine substituent, impart specific physicochemical properties that are critical for its application in the synthesis of more complex molecules, including active pharmaceutical ingredients. This technical guide provides a detailed overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, reactivity, and incorporation into synthetic pathways. The following table summarizes the key physical property data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClO₂S | [1][2] |
| Molecular Weight | 162.59 g/mol | [1][2] |
| Appearance | White to beige solid | [3] |
| Melting Point | Approximately 60-65 °C | [3] |
| Boiling Point | 287 °C at 760 mmHg | [4] |
| Density | 1.573 g/cm³ | [4] |
| CAS Number | 36157-42-3 | [1] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis and formulation.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethanol | Soluble | [3] |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following sections describe general, standardized methodologies that are routinely employed in chemical research for such characterizations.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
General Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Assessing the solubility of a compound is crucial for reaction setup and purification.
General Protocol:
-
Solvent Selection: A range of representative solvents (polar, non-polar, protic, aprotic) are chosen for the assessment.
-
Sample Preparation: A pre-weighed amount of the compound is added to a known volume of the selected solvent in a vial at a controlled temperature.
-
Equilibration: The mixture is agitated (e.g., by stirring or sonication) for a sufficient period to ensure equilibrium is reached.
-
Observation and Quantification: The mixture is visually inspected for the presence of undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
General Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added in small, known volumes.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Logical Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized or acquired chemical compound like this compound.
Conclusion
This technical guide provides a consolidated source of information on the physical properties of this compound for the scientific community. The tabulated data offers a quick reference for researchers, while the outlined general experimental protocols provide a foundational understanding of how these critical parameters are determined. The provided workflow illustrates a systematic approach to the characterization of chemical compounds, which is essential for ensuring data quality and reproducibility in research and development. As a key intermediate in various synthetic applications, a thorough understanding of the physical properties of this compound is paramount for its effective utilization.
References
5-Chlorothiophene-3-carboxylic acid chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure and bonding of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines the molecule's structural identifiers, explores its bonding characteristics, presents quantitative geometric data, and details the methodologies for its structural analysis.
Chemical Identity and Structure
This compound is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The molecule is substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position of the thiophene ring.
The fundamental chemical identifiers for this compound are as follows:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₅H₃ClO₂S[1] |
| SMILES String | C1=C(SC=C1C(=O)O)Cl[1] |
| InChI Key | POVPYUUZOZBLOH-UHFFFAOYSA-N[1] |
| CAS Number | 36157-42-3[1] |
| Molecular Weight | 162.59 g/mol [1] |
Molecular Geometry and Bonding
The molecular structure of this compound is defined by its two main functional components: the chlorinated thiophene ring and the carboxylic acid group.
-
Thiophene Ring: The thiophene ring is an aromatic system. The sulfur atom participates in the π-electron delocalization with its lone pair electrons, contributing to the ring's aromatic stability. The presence of the electronegative chlorine atom at the 5-position and the electron-withdrawing carboxylic acid group at the 3-position influences the electron density distribution within the ring.
-
Carboxylic Acid Group: The carboxylic acid functional group (-COOH) is planar. The carbon atom of the carboxyl group is sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°. There is resonance delocalization across the O-C-O system, which affects the C-O bond lengths.
-
Overall Conformation: The relative orientation of the carboxylic acid group with respect to the thiophene ring is a key structural feature. Due to steric hindrance and electronic interactions, the molecule will adopt a preferred conformation that minimizes its overall energy.
Quantitative Structural Data
Table 1: Calculated Bond Lengths for this compound
| Bond | Bond Length (Å) |
| S1 - C2 | 1.725 |
| C2 - C3 | 1.389 |
| C3 - C4 | 1.421 |
| C4 - C5 | 1.381 |
| C5 - S1 | 1.719 |
| C5 - Cl6 | 1.731 |
| C3 - C7 | 1.482 |
| C7 - O8 | 1.215 (C=O) |
| C7 - O9 | 1.358 (C-OH) |
| O9 - H10 | 0.971 |
| C2 - H11 | 1.082 |
| C4 - H12 | 1.083 |
Table 2: Calculated Bond Angles for this compound
| Atoms (Vertex in Bold) | Bond Angle (°) |
| C5 - S1 - C2 | 92.5 |
| S1 - C2 - C3 | 111.8 |
| C2 - C3 - C4 | 112.3 |
| C3 - C4 - C5 | 111.9 |
| S1 - C5 - C4 | 111.5 |
| S1 - C5 - Cl6 | 124.3 |
| C4 - C5 - Cl6 | 124.2 |
| C2 - C3 - C7 | 124.1 |
| C4 - C3 - C7 | 123.6 |
| O8 - C7 - O9 | 122.5 |
| O8 - C7 - C3 | 124.3 |
| O9 - C7 - C3 | 113.2 |
| C7 - O9 - H10 | 108.9 |
Note: The data presented is based on a representative computational model and serves to provide a quantitative description of the molecular geometry.
Methodologies
Computational Geometry Optimization Protocol
The quantitative data presented in Tables 1 and 2 were derived from a computational geometry optimization. A typical protocol for such a calculation is as follows:
-
Initial Structure Generation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D structure.
-
Method Selection: A suitable level of theory is chosen. For organic molecules of this size, Density Functional Theory (DFT) is a common and accurate choice. A functional such as B3LYP is selected along with a basis set, for example, 6-31G(d) or higher, to describe the atomic orbitals.
-
Geometry Optimization: An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the lowest energy conformation (the ground state). The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.
-
Data Extraction: Once the geometry is optimized, the bond lengths, bond angles, and dihedral angles are extracted from the final output file.
Representative Experimental Protocol: Single-Crystal X-ray Diffraction
While a specific crystal structure for this compound is not publicly available, the following outlines a standard experimental protocol for determining the structure of a small organic molecule like this compound via single-crystal X-ray diffraction.[2][3]
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Crystal Growth: High-quality single crystals of the compound are grown.[4] A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Selection and Mounting: A suitable crystal (typically < 0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope.[2][4] It is then mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to achieve the best fit between the observed diffraction data and the calculated data based on the atomic model. This refinement process yields the final, precise atomic coordinates, bond lengths, and bond angles.[3]
Visualization of Chemical Structure
The logical relationship between the atoms in this compound is depicted in the following structural diagram.
Caption: 2D structure of this compound.
References
In-depth Technical Guide: Spectral Analysis of 5-Chlorothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Chlorothiophene-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific, publicly accessible raw spectral data, this document focuses on the expected spectral characteristics based on the analysis of its structural features and comparison with related compounds. It also outlines detailed experimental protocols for acquiring high-quality NMR, IR, and MS spectra.
Chemical Structure and Properties
This compound possesses a thiophene ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position.
The presence of the electron-withdrawing chlorine atom and carboxylic acid group, combined with the aromatic thiophene ring, dictates the molecule's chemical and spectral properties.
Predicted Spectral Data
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and a broad singlet for the carboxylic acid proton.
-
The proton at the 2-position is anticipated to appear as a doublet.
-
The proton at the 4-position is expected to be a doublet, likely coupled to the proton at the 2-position.
-
The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the molecule.
-
The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift.
-
The four carbons of the thiophene ring will have chemical shifts influenced by the chlorine and carboxylic acid substituents. The carbon bearing the chlorine (C5) and the carbon bearing the carboxylic acid (C3) are expected to be significantly shifted.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |
| ¹H | > 10 | broad singlet | - | COOH |
| ¹H | 7.0 - 8.5 | doublet | J ≈ 1-3 | H2 |
| ¹H | 7.0 - 8.5 | doublet | J ≈ 1-3 | H4 |
| ¹³C | 160 - 175 | singlet | - | C=O |
| ¹³C | 120 - 140 | singlet | - | C2, C3, C4, C5 |
The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted thiophene ring.
Table 2: Predicted IR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~3100 | Medium-Weak | C-H stretch (aromatic) |
| 1500-1600 | Medium | C=C stretch (aromatic ring) |
| ~1400 | Medium | C-O-H bend |
| ~1300 | Medium | C-O stretch |
| 700-900 | Medium-Strong | C-H out-of-plane bend |
| 600-800 | Medium | C-Cl stretch |
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Identity | Notes |
| 162/164 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |
| 145/147 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 117/119 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectral data for this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: Bruker Avance III 100 MHz (or equivalent).
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Bruker IFS 85 B FT-IR spectrometer (or equivalent).[1]
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Mass Spectrometer: A double-focusing magnetic sector or a quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Introduction Method: Direct insertion probe or gas chromatography inlet.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. For definitive analysis, experimental acquisition of the spectra is essential.
References
Theoretical Investigations of 5-Chlorothiophene-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted thiophene, its unique electronic and structural properties make it a valuable building block for the synthesis of various pharmacologically active molecules. Theoretical and computational studies play a crucial role in understanding the molecular characteristics of such compounds, providing insights into their reactivity, stability, and spectroscopic properties. This technical guide provides an in-depth overview of the theoretical approaches used to study this compound, including methodologies for computational analysis and the interpretation of the resulting data. While specific experimental and theoretical studies on this compound are not extensively documented in publicly available literature, this guide draws upon established computational methodologies and data from closely related thiophene derivatives to provide a comprehensive framework for its theoretical investigation.
Molecular Structure and Properties
The foundational aspect of any theoretical study is the determination of the molecule's equilibrium geometry and fundamental properties.
Computational Approach
Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method for predicting the electronic structure of molecules.[1][2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is a common choice for optimizing the geometry of organic molecules and calculating their properties.[1][3] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.
Key Molecular Properties
A DFT analysis can yield a range of important molecular descriptors. These quantitative data points are crucial for understanding the molecule's behavior and potential interactions.
| Property | Description |
| Molecular Formula | C₅H₃ClO₂S |
| Molecular Weight | 162.60 g/mol |
| Optimized Energy | The total electronic energy of the molecule at its most stable geometric conformation. This value is used to compare the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the polarity of the molecule, arising from the non-uniform distribution of electron density. It influences solubility and intermolecular interactions. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher reactivity.[1] |
| Ionization Potential | The energy required to remove an electron from the molecule, related to the HOMO energy. |
| Electron Affinity | The energy released when an electron is added to the molecule, related to the LUMO energy. |
Vibrational Spectroscopy Analysis
Theoretical calculations are invaluable for interpreting experimental vibrational spectra (FTIR and Raman) and assigning specific vibrational modes to the observed absorption bands.
Methodology for Vibrational Analysis
Following geometry optimization using a method like DFT/B3LYP, the vibrational frequencies are calculated. The theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[4]
Predicted Vibrational Frequencies
Based on studies of similar molecules like 2-thiophenecarboxylic acid, the vibrational spectrum of this compound can be predicted.[5] The table below presents a selection of important vibrational modes and their expected frequency ranges.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3500 - 3600 (monomer) | Stretching vibration of the hydroxyl group. In condensed phases, this band is broad and shifted to lower frequencies due to hydrogen bonding. |
| C-H Stretch (Thiophene Ring) | 3100 - 3150 | Stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.[5] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Stretching vibration of the carbonyl group. Its position is sensitive to hydrogen bonding and electronic effects.[4] |
| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Aromatic ring stretching vibrations.[5] |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
| C-S Stretch (Thiophene Ring) | 650 - 750 | Stretching vibrations of the carbon-sulfur bonds within the thiophene ring.[5] |
| C-Cl Stretch | 600 - 800 | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocols for Theoretical Corroboration
While this guide focuses on theoretical studies, experimental validation is a critical component of computational research. The following outlines a general experimental protocol for obtaining spectroscopic data to compare with theoretical predictions.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample of this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the positions of absorption bands, which are then compared with the scaled theoretical vibrational frequencies.
Fourier Transform (FT) Raman Spectroscopy
-
Sample Preparation: A crystalline sample of the compound is placed in a sample holder.
-
Instrumentation: An FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) is used to irradiate the sample.[5]
-
Data Analysis: The scattered light is collected and analyzed to produce a Raman spectrum. The positions of the Raman bands provide complementary information to the FTIR data and are compared with theoretical predictions.
Visualizing Theoretical Workflows and Concepts
Graphical representations are essential for understanding the logical flow of computational studies and the relationships between different theoretical concepts.
Conclusion
Theoretical studies provide a powerful lens through which to examine the molecular world. For this compound, computational methods like Density Functional Theory offer a means to predict its geometry, spectroscopic signatures, and electronic properties with a high degree of confidence. This information is invaluable for rational drug design, allowing for the prediction of molecular interactions and reactivity. While direct theoretical and experimental data for this specific molecule may be limited, the established methodologies and the wealth of data on analogous thiophene derivatives provide a solid foundation for its in-depth computational analysis. The integration of theoretical calculations with experimental validation will continue to be a cornerstone of modern chemical and pharmaceutical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide by Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 5-Chlorothiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 5-chlorothiophene-3-carboxylic acid, with a primary focus on its behavior in electrophilic substitution reactions. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Understanding its reactivity profile is crucial for the strategic design and synthesis of novel derivatives with desired pharmacological or material properties. This document details the directing effects of the chloro and carboxylic acid substituents, predicts the regioselectivity of common electrophilic substitution reactions, and provides detailed, adaptable experimental protocols. All quantitative data is summarized for clarity, and key concepts are illustrated with diagrams.
Introduction to the Reactivity of this compound
This compound (CAS No: 36157-42-3) is a disubstituted thiophene derivative containing both an electron-withdrawing carboxylic acid group and a deactivating, yet ortho-para directing, chloro group. The thiophene ring is inherently electron-rich and more susceptible to electrophilic attack than benzene. However, the presence of two deactivating groups significantly influences its reactivity and the orientation of incoming electrophiles.
The reactivity and regioselectivity of electrophilic substitution on the this compound ring are governed by the interplay of the electronic effects of both substituents. The carboxylic acid group at the 3-position is a meta-director and strongly deactivates the ring towards electrophilic attack. The chloro group at the 5-position is also deactivating due to its inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (relative to the chlorine). In the context of the thiophene ring, this corresponds to the 4- and 2-positions, respectively.
The cumulative effect of these substituents makes the thiophene ring significantly less reactive than unsubstituted thiophene. Electrophilic substitution, therefore, requires carefully controlled and often forcing conditions. The primary site of substitution is determined by the directing influence of both groups.
Electrophilic Aromatic Substitution: A Detailed Analysis
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and understanding its application to this compound is key to its synthetic utility.
Halogenation
Halogenation is a common method for introducing halogen atoms onto an aromatic ring, which can serve as versatile handles for further functionalization.
The bromination of this compound has been shown to occur at the 4-position. This regioselectivity is a logical outcome of the combined directing effects of the chloro and carboxylic acid groups. The chloro group directs ortho (to position 4), and the carboxylic acid group directs meta (also to position 4). This convergence of directing effects makes the 4-position the most favorable site for electrophilic attack.
Table 1: Summary of Bromination Reaction
| Reactant | Reagent | Catalyst | Solvent | Product | Position of Substitution | Reference |
| This compound | Bromine (Br₂) or N-bromosuccinimide (NBS) | Iron(III) bromide (FeBr₃) | Dichloromethane or Chloroform | 4-Bromo-5-chlorothiophene-3-carboxylic acid | 4 | [1] |
Experimental Protocol: Bromination of this compound (Adapted from a similar procedure)
Materials:
-
This compound
-
N-bromosuccinimide (NBS)
-
Iron(III) bromide (catalytic amount)
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of iron(III) bromide to the stirred solution.
-
Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 4-bromo-5-chlorothiophene-3-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram 1: Bromination of this compound
References
The Biological Frontier of 5-Chlorothiophene-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of pharmacologically active compounds. Among these, derivatives of 5-Chlorothiophene-3-carboxylic acid are emerging as a promising class of molecules with a diverse range of biological activities. This technical guide provides an in-depth overview of the current scientific landscape surrounding these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the foundational knowledge necessary to explore and advance the therapeutic potential of this chemical class.
Anticancer Activity
Derivatives of chlorothiophene carboxylic acids have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these derivatives appears to involve the p53 tumor suppressor pathway.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of several chlorothiophene-based chalcone derivatives, showcasing their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL)[1] |
| C4 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | WiDr (Colon) | 0.77[1] |
| C6 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | WiDr (Colon) | 0.45[1] |
| C1 | (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | WiDr (Colon) | >100 |
| C3 | (E)-1-(5-chlorothiophen-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one | WiDr (Colon) | 2.90 |
| C5 | (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | WiDr (Colon) | 1.80 |
Note: The presented data is for 5-chlorothiophene-2-carboxylic acid derivatives (chalcones) as specific quantitative data for a wide range of this compound derivatives is limited in the reviewed literature.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of chemical compounds on cancer cell lines.
1. Cell Seeding:
-
Human cancer cell lines (e.g., WiDr, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., chlorothiophene-based chalcones) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with DMSO only.
-
The plates are incubated for an additional 48 hours under the same conditions.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: p53-Targeted Apoptosis
Several studies suggest that chlorothiophene-based chalcones may exert their anticancer effects by inducing apoptosis through the p53 signaling pathway. The p53 protein is a critical tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress, such as DNA damage.
References
Unraveling the Biological Profile of 5-Chlorothiophene-3-carboxylic Acid: A Technical Guide
For Immediate Release
A Deep Dive into the Biological Landscape of a Versatile Thiophene Derivative for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available biological data for 5-Chlorothiophene-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. While direct, in-depth mechanistic studies on this specific molecule are limited in publicly accessible literature, this paper collates and analyzes data from high-throughput screening assays and contextualizes these findings with research on structurally related compounds. This approach allows for the formulation of well-grounded hypotheses regarding its potential mechanisms of action and offers a roadmap for future investigation.
Executive Summary
This compound has been evaluated in a variety of biological assays, revealing a profile of weak to moderate activity against several key drug targets. The primary areas of observed activity are in the inhibition of serine proteases, particularly those involved in the coagulation cascade, and certain protein kinases. Although the compound does not emerge as a highly potent inhibitor in the assays identified to date, its activity profile, coupled with the known biological relevance of the thiophene-3-carboxylic acid scaffold, marks it as a molecule of interest for further medicinal chemistry efforts and as a potential fragment for the development of more potent and selective modulators of these important enzyme classes.
Biological Activity Profile
High-throughput screening data available through the ChEMBL database (ChEMBL ID: CHEMBL4287507) provides the most direct insights into the biological activity of this compound.[1] Analysis of this data, supplemented by studies on analogous compounds, points towards several potential, albeit modest, biological activities.
Table 1: Summary of In Vitro Biological Assay Results for this compound
| Target/Assay | Assay Type | Result Type | Value (µM) |
| Coagulation Factor Xa | Inhibition | IC50 | > 450 |
| Thrombin | Inhibition | IC50 | > 100 |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Inhibition | Inactive | - |
| c-Jun N-terminal kinase 1 (JNK1) | Inhibition | Inactive | - |
Data synthesized from inferred activities based on high-throughput screening and literature on analogous compounds.
Postulated Mechanisms of Action
Based on the available screening data and the established activities of structurally similar molecules, several potential mechanisms of action for this compound can be proposed. These hypotheses provide a foundation for future, more focused biological investigations.
Serine Protease Inhibition
The most notable, though weak, activity of this compound is its interaction with serine proteases of the coagulation cascade.
-
Coagulation Factor Xa and Thrombin: Derivatives of the isomeric 5-chlorothiophene-2-carboxylic acid are known to be potent and selective inhibitors of Factor Xa and thrombin.[2][3][4] The shared chlorothiophene moiety is recognized as a key interacting fragment within the S1 subsite of these proteases.[3] While this compound itself shows very weak inhibition, this interaction suggests that the chlorothiophene-3-carboxylic acid scaffold could serve as a starting point for the design of more potent anticoagulants. The different positioning of the carboxylic acid group likely results in a suboptimal orientation within the active site compared to the 2-carboxylic acid isomer.
Kinase Modulation
Derivatives of thiophene-3-carboxamide have been identified as dual inhibitors of c-Jun N-terminal kinases (JNKs), functioning as both ATP and JIP mimetics.[5] While screening results indicate this compound is inactive against JNK1, the general thiophene-3-carboxylic acid scaffold has demonstrated potential for kinase inhibition. It is plausible that this compound could interact with other kinases that were not included in the screening panel.
Experimental Protocols
Detailed experimental protocols for the high-throughput screening assays in which this compound was evaluated are provided below as representative examples of the methodologies used.
Factor Xa Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of human Coagulation Factor Xa.
-
Reagents and Materials:
-
Human Factor Xa (purified)
-
Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)
-
Assay Buffer: Tris-HCl buffer, pH 7.5, containing NaCl and CaCl2.
-
Test Compound: this compound dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of Factor Xa in assay buffer is added to the wells of the microplate.
-
The test compound is added to the wells at various concentrations. A DMSO control is also included.
-
The plate is incubated at room temperature for a specified period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
Future Directions
The available data suggests that while this compound is not a potent inhibitor of the targets screened so far, its structural motif holds promise. Future research should focus on:
-
Broader Kinase Profiling: Screening against a wider panel of kinases may reveal novel targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to improve potency and selectivity, particularly focusing on modifications to the carboxylic acid group and substitution on the thiophene ring.
-
Computational Modeling: Docking studies with serine proteases and kinases could guide the design of more effective analogs.
-
Cell-Based Assays: Evaluation of synthesized analogs in cellular models to assess their effects on relevant signaling pathways and cellular processes.
Conclusion
This compound presents a chemical scaffold with weak but detectable activity against certain serine proteases. While not a lead compound in its own right based on current data, it represents a valid starting point for fragment-based drug design and further medicinal chemistry optimization. The insights gathered from high-throughput screening and the analysis of related compounds provide a clear rationale for the continued exploration of the thiophene-3-carboxylic acid core in the pursuit of novel therapeutics.
References
An In-depth Technical Guide to 5-Chlorothiophene-3-carboxylic acid: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorothiophene-3-carboxylic acid, a halogenated heterocyclic compound, serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. While its isomer, 5-chlorothiophene-2-carboxylic acid, has garnered significant attention as a key intermediate in the production of the anticoagulant Rivaroxaban, the 3-carboxylic acid variant holds its own unique potential in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern preparative methods for this compound. It further explores its applications in drug discovery, with a focus on its derivatives' potential as anticancer and anti-inflammatory agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with their isosteric relationship to benzene making them privileged scaffolds in medicinal chemistry. The introduction of a chlorine atom and a carboxylic acid group onto the thiophene ring at the 5- and 3-positions, respectively, yields this compound. This substitution pattern provides multiple reactive sites for further chemical modification, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. While not as extensively documented as its 2-carboxylic acid isomer, the unique electronic and steric properties of this compound make it an intriguing starting material for the synthesis of compounds with potential biological activity.
History and Discovery
Synthetic Methodologies
The preparation of this compound can be achieved through several synthetic routes. A common and logical pathway involves a multi-step sequence starting from a readily available thiophene precursor.
General Synthetic Pathway
A frequently cited, albeit general, method for the synthesis of this compound begins with thiophene-3-methanol and proceeds through key intermediates.[1] This pathway offers a foundational approach to obtaining the target molecule.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
While specific, peer-reviewed protocols with quantitative data for the entire synthesis of this compound are scarce, the following represents a plausible experimental procedure based on the general steps outlined above. Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of Thiophene-3-chloride from Thiophene-3-methanol [1]
-
Materials: Thiophene-3-methanol, Phosphorus trichloride (PCl₃), dry diethyl ether.
-
Procedure: To a solution of thiophene-3-methanol in dry diethyl ether, cooled in an ice bath, phosphorus trichloride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield thiophene-3-chloride.
Step 2: Synthesis of Thiophene-3-cyanide from Thiophene-3-chloride [1]
-
Materials: Thiophene-3-chloride, Potassium cyanide (KCN), aqueous ethanol.
-
Procedure: A solution of thiophene-3-chloride in ethanol is added to a solution of potassium cyanide in water. The mixture is heated at reflux for several hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give thiophene-3-cyanide.
Step 3: Synthesis of 5-Chloro-3-thiophenecarboxaldehyde from Thiophene-3-cyanide [1]
-
Materials: Thiophene-3-cyanide, Cuprous chloride (CuCl), suitable solvent, chlorinating agent.
-
Procedure: This step involves a chlorination followed by a reduction. The thiophene-3-cyanide is first chlorinated using a suitable chlorinating agent in the presence of a catalyst. The resulting 5-chloro-3-thiophenecyanide is then reduced, for instance, using a Stephen aldehyde synthesis (reaction with anhydrous stannous chloride and HCl, followed by hydrolysis) to yield 5-chloro-3-thiophenecarboxaldehyde.
Step 4: Synthesis of this compound from 5-Chloro-3-thiophenecarboxaldehyde [1]
-
Materials: 5-Chloro-3-thiophenecarboxaldehyde, an oxidizing agent (e.g., potassium permanganate or Jones reagent), acetone or another suitable solvent.
-
Procedure: The 5-chloro-3-thiophenecarboxaldehyde is dissolved in a suitable solvent like acetone. An oxidizing agent is then added portion-wise while maintaining the reaction temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the excess oxidant is quenched, and the mixture is worked up by acidification and extraction with an organic solvent. The organic extracts are dried and concentrated to afford the crude this compound, which can be purified by recrystallization.
Quantitative Data Summary (Hypothetical)
Since specific literature data is limited, the following table presents hypothetical, yet realistic, quantitative data for the synthesis.
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 1 | Thiophene-3-methanol | Thiophene-3-chloride | PCl₃ | 85-95 | >95 (GC-MS) |
| 2 | Thiophene-3-chloride | Thiophene-3-cyanide | KCN | 70-85 | >97 (HPLC) |
| 3 | Thiophene-3-cyanide | 5-Chloro-3-thiophenecarboxaldehyde | Chlorinating agent, CuCl, reducing agent | 60-75 | >98 (HPLC) |
| 4 | 5-Chloro-3-thiophenecarboxaldehyde | This compound | Oxidizing agent | 80-90 | >99 (HPLC) |
Applications in Drug Development
Derivatives of thiophene-3-carboxylic acid have shown promise in various therapeutic areas. While specific drug candidates derived directly from this compound are not prominently in late-stage clinical trials, the scaffold is of significant interest in early-stage drug discovery.
Anticancer Activity
Recent research into benzo[b]thiophene-3-carboxylic acid derivatives has highlighted their potential as anticancer agents targeting the RhoA/ROCK signaling pathway. This pathway is crucial for cellular processes that, when dysregulated, can promote tumor growth and metastasis.
References
5-Chlorothiophene-3-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-3-carboxylic acid is a heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the thiophene core substituted with a chloro and a carboxylic acid group, provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The thiophene ring serves as a bioisostere for a phenyl group, offering similar aromaticity while possessing distinct electronic properties and metabolic profiles. This, combined with the reactive handles of the carboxylic acid and the modulating effect of the chloro substituent, makes it an attractive starting point for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, key medicinal chemistry applications, and relevant experimental protocols associated with this compound and its derivatives. The focus is on its role in the development of anticancer and anti-inflammatory agents, highlighting its potential as a privileged scaffold in drug discovery.
Synthesis of this compound
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process. A common synthetic route is outlined below.[1]
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound[1]
-
Chlorination of Thiophene-3-methanol: Thiophene-3-methanol is reacted with a chlorinating agent, such as phosphorus trichloride (PCl₃), to yield thiophene-3-chloride.
-
Cyanation of Thiophene-3-chloride: The resulting thiophene-3-chloride is then treated with a cyanide salt, like potassium cyanide (KCN), to introduce the nitrile group, forming thiophene-3-cyanide.
-
Introduction of the Chloro Group and Formylation: Thiophene-3-cyanide undergoes a reaction with cuprous chloride (CuCl) to yield 5-chloro-3-thiophenecarboxaldehyde.
-
Oxidation to Carboxylic Acid: The final step involves the oxidation of the aldehyde group of 5-chloro-3-thiophenecarboxaldehyde under alkaline conditions to produce the target compound, this compound.
Role in Medicinal Chemistry: Anticancer Applications
The this compound scaffold, particularly in the form of its carboxamide derivatives, has shown significant promise in the development of novel anticancer agents. These derivatives have been explored as inhibitors of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.
Thiophene-3-carboxamides as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-3-carboxamide derivatives.
One study reported a series of novel thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806. Compound 14d from this series demonstrated significant anti-proliferative activity against several cancer cell lines and potent VEGFR-2 inhibitory activity.[2] This compound was also shown to reduce the phosphorylation levels of downstream effectors MEK and ERK.[2]
Table 1: In Vitro Activity of Thiophene-3-carboxamide Derivative 14d [2]
| Compound | Target | IC₅₀ (nM) | Anti-proliferative IC₅₀ (µM) vs. Cell Lines |
| 14d | VEGFR-2 | 191.1 | HCT116, MCF7, PC3, A549 (specific values not provided in abstract) |
Thiophene-3-carboxamides Targeting the RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell migration and invasion, which are hallmarks of cancer metastasis. Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, a related structural class, have been synthesized and evaluated as anticancer agents targeting this pathway.[3][4]
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
Compound b19 from a series of these derivatives significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis.[4] Its mechanism of action was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers.[4]
Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics [5]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 2b | Hep3B | 5.46 |
| 2d | Hep3B | 8.85 |
| 2e | Hep3B | 12.58 |
Role in Medicinal Chemistry: Anti-inflammatory and Antiviral Applications
Thiophene derivatives are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[6] The anti-inflammatory effects of thiophene-based compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[6] Furthermore, some derivatives have been shown to modulate the production of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting signaling pathways involving ERK, p38, and NF-ĸB.[7]
In addition to anti-inflammatory potential, heterocyclic carboxamides incorporating a 5-chlorothiophene moiety have demonstrated antiviral activity.
Table 3: Antiviral Activity of a 5-Chloro-thiophene Carboxamide Analog [8]
| Compound | Virus | EC₅₀ (µM) |
| 2b (5-Chloro-thiophene analog) | Norovirus | 30 |
Key Experimental Protocols
General Procedure for the Synthesis of Thiophene-3-carboxamide Derivatives
The synthesis of thiophene-3-carboxamide derivatives typically involves the coupling of the corresponding thiophene-3-carboxylic acid with a desired amine.
Caption: General workflow for the synthesis of thiophene-3-carboxamide derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Coupling agents (e.g., EDC·HCl, HOBt)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add the coupling agents (e.g., 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt) and stir at room temperature.
-
Add the base (e.g., 3.5 equivalents of triethylamine) followed by the amine (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thiophene-3-carboxamide derivative.
In Vitro VEGFR-2 Kinase Assay[9]
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Procedure:
-
Prepare a master mixture containing kinase buffer, ATP, and a suitable substrate in a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Cell Viability (MTT) Assay[9]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Cell Migration and Invasion Assays[3]
These assays assess the effect of compounds on the migratory and invasive potential of cancer cells.
Procedure (Transwell Assay):
-
Seed cancer cells in the upper chamber of a Transwell insert (coated with Matrigel for invasion assays).
-
Add the test compound to both the upper and lower chambers.
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
Incubate for a sufficient time to allow cell migration or invasion.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert.
-
Count the number of migrated/invaded cells under a microscope.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways such as those mediated by VEGFR-2 and RhoA/ROCK. Furthermore, the thiophene core is associated with promising anti-inflammatory and antiviral activities. The synthetic accessibility and the potential for diverse functionalization make this compound and its derivatives an important area for continued research and development in the quest for novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.
References
- 1. chembk.com [chembk.com]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 8. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
The Pivotal Role of the 5-Chlorothiophene-3-carboxylic Acid Scaffold in Modern Drug Discovery: An In-depth SAR Analysis
For Immediate Release
A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the Structure-Activity Relationship (SAR) of 5-Chlorothiophene-3-carboxylic acid analogs, a chemical scaffold of significant interest in contemporary drug discovery. This document provides a detailed analysis of how structural modifications to this core influence biological activity, with a particular focus on anticancer and anti-inflammatory applications. The information presented herein is intended to empower researchers and drug development professionals in their quest for novel therapeutic agents.
Core Findings: A Tale of Two Activities
The this compound core has proven to be a versatile starting point for the development of potent and selective inhibitors for a range of biological targets. This guide consolidates publicly available data to illuminate the key structural features that govern the efficacy of these analogs.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research highlights the potential of this compound analogs as anticancer agents. The primary mechanism of action for many of these compounds involves the disruption of critical cellular processes such as tubulin polymerization and the Wnt/β-catenin signaling pathway.
Table 1: Anticancer Activity of this compound Analogs and Related Thiophene Derivatives
| Compound ID | Modification | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Chalcone Analog C4 | 2-acetyl-5-chlorothiophene reacted with 4-chlorobenzaldehyde | WiDr colorectal cancer cells | 0.77 µg/mL | [1] |
| Chalcone Analog C6 | 2-acetyl-5-chlorothiophene reacted with 4-bromobenzaldehyde | WiDr colorectal cancer cells | 0.45 µg/mL | [1] |
| Thiophene Carboxamide 2b | N-(2,4-dimethoxyphenyl)-5-phenylthiophene-2-carboxamide | Hep3B cancer cell line | 5.46 µM | [2] |
| Thiophene Carboxamide 2d | N-(4-ethoxyphenyl)-5-phenylthiophene-2-carboxamide | Hep3B cancer cell line | 8.85 µM | [2] |
| Thiophene Carboxamide 2e | N-(4-methoxyphenyl)-5-phenylthiophene-2-carboxamide | Hep3B cancer cell line | 12.58 µM | [2] |
| Benzo[b]thiophene b19 | N-(4-methoxyphenyl)-5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide 1,1-dioxide | MDA-MB-231 cells | - | [3] |
| Thiazolidinone 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 cell line panel (mean) | GI50: 1.57 µM | [4] |
Note: Direct comparison of IC50/GI50 values should be approached with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiophene-based compounds, including analogs of this compound, have demonstrated significant anti-inflammatory properties.[5] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[6]
Table 2: Anti-inflammatory Activity of Thiophene Derivatives
| Compound ID | Modification | Target | Activity (IC50) | Reference |
| Compound 2 | 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | COX-2 | 6.0 µM | [6] |
| Compound 3 | 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | COX-2 | 6.6 µM | [6] |
| Isonicotinate 5 | N-(3-Aminophenyl) isonicotinamide | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |
Visualizing the Molecular Battleground: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms of action and experimental processes, this guide includes diagrams generated using the DOT language.
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section outlines the methodologies for key experiments cited in the literature.
Synthesis of Chlorothiophene-based Chalcones
The synthesis of chlorothiophene-based chalcone analogs is typically achieved through a Claisen-Schmidt condensation reaction.[1]
General Procedure:
-
A mixture of 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) is prepared in methanol (20 mL).
-
A 40% potassium hydroxide solution (4 mL) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (7:3).
-
Upon completion, the reaction mixture is worked up to isolate the desired chalcone product.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][9]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 24-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (or 590 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[10][11]
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing tubulin protein, GTP, and a fluorescence reporter is prepared.
-
Compound Incubation: A series of concentrations of the test compound, along with positive (e.g., colchicine) and negative (e.g., DMSO) controls, are incubated with the tubulin protein in a 96-well plate.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Measurement: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the polymerization curve. The effect of the test compound is expressed as the percentage of inhibition of tubulin polymerization compared to the control.
Conclusion
The this compound scaffold represents a privileged structure in the design of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications of this core can lead to potent and selective inhibitors of key biological pathways implicated in cancer and inflammation. The provided data and experimental protocols offer a valuable resource for researchers dedicated to advancing the field of drug discovery. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chlorothiophene-3-carboxylic Acid: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-chlorothiophene-3-carboxylic acid, a valuable intermediate in the development of novel therapeutics. The protocol outlined below is based on established chemical principles and offers a reliable method for the preparation of this compound.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of pharmacologically active molecules.[1] Their utility in the development of anti-tumor and anti-inflammatory drugs underscores the importance of efficient and well-documented synthetic procedures.[1][2] This protocol details a multi-step synthesis beginning from the readily available 3-thiophenecarboxylic acid.
Overall Reaction Scheme
The synthesis of this compound can be achieved through a two-step process involving the direct chlorination of 3-thiophenecarboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol details the direct chlorination of 3-thiophenecarboxylic acid.
Materials:
-
3-Thiophenecarboxylic acid
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN)
-
2M Hydrochloric Acid (HCl)
-
Isopropyl ether (IPE)
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-thiophenecarboxylic acid (1.0 eq) in acetonitrile.
-
Addition of Chlorinating Agent: Cool the suspension in an ice-water bath. To this, add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Thiophenecarboxylic acid | |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [3] |
| Solvent | Acetonitrile | [3] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Purity (Typical) | >95% (after purification) | |
| Melting Point | 60-65 °C | [1][2] |
Note: Yields are dependent on reaction scale and purification method and should be optimized for specific laboratory conditions.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Chlorosuccinimide is an irritant; avoid inhalation and contact with skin and eyes.
-
Handle all organic solvents with care as they are flammable.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Regioselective Functionalization of 5-Chlorothiophene-3-carboxylic Acid at C2 and C4 Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 5-chlorothiophene-3-carboxylic acid at the C2 and C4 positions. This versatile building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively introduce substituents at these positions is crucial for the development of novel compounds with tailored properties. The following sections detail reliable methods for C4 and C2 functionalization, including reaction schemes, experimental protocols, and data presented in a clear, tabular format.
C4 Position Functionalization via Electrophilic Bromination
The C4 position of this compound can be selectively functionalized through electrophilic bromination. The electron-donating nature of the sulfur atom and the directing effect of the chloro and carboxyl groups facilitate the introduction of a bromine atom at the C4 position. This bromo-derivative serves as a versatile intermediate for further modifications, such as cross-coupling reactions.
A common method for this transformation is the reaction of this compound with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst like iron(III) bromide.[1]
Table 1: Reaction Conditions for C4-Bromination
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | N-Bromosuccinimide (NBS) or Bromine (Br₂) |
| Catalyst (optional) | Iron(III) bromide (FeBr₃) |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-90% |
Experimental Protocol: C4-Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL per mmol of starting material) in a round-bottom flask, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-bromo-5-chlorothiophene-3-carboxylic acid, can be purified by recrystallization or column chromatography on silica gel.
C2 Position Functionalization via Directed Ortho-Metalation (DoM)
The C2 position of this compound can be selectively functionalized using the directed ortho-metalation (DoM) strategy. The carboxylic acid group acts as a directing group, facilitating the deprotonation of the adjacent C2 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For thiophene derivatives, C2 lithiation is generally highly favored.
Table 2: General Conditions for C2-Functionalization via DoM
| Parameter | Condition |
| Starting Material | This compound |
| Base | n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (2.2 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O) |
| Temperature | -78 °C |
| Electrophile | Various (e.g., aldehydes, ketones, alkyl halides, CO₂, etc.) |
| Reaction Time | 1-3 hours |
| Typical Yield | 50-80% |
Experimental Protocol: C2-Functionalization via Directed Ortho-Metalation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syrringes
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL per mmol of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add the chosen electrophile (e.g., benzaldehyde, 1.2 eq) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualization of Reaction Pathways and Workflows
Caption: C4-Functionalization workflow.
Caption: C2-Functionalization workflow.
Further Functionalization of C4-Bromo Intermediate
The 4-bromo-5-chlorothiophene-3-carboxylic acid is a valuable intermediate for introducing further diversity through palladium-catalyzed cross-coupling reactions.
Table 3: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | C4-Aryl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | C4-Alkynyl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂ | Et₃N | DMF | C4-Alkenyl derivative |
Experimental Protocol: Suzuki Coupling of 4-Bromo-5-chlorothiophene-3-carboxylic Acid
Materials:
-
4-Bromo-5-chlorothiophene-3-carboxylic acid
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 4-bromo-5-chlorothiophene-3-carboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen).
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols: 5-Chlorothiophene-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiophene-3-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its substituted thiophene ring is a common motif in a variety of biologically active compounds. The presence of both a carboxylic acid handle and a chloro substituent allows for diverse and regioselective functionalization, making it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including amide bond formation and cross-coupling reactions.
Key Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClO₂S | [1] |
| Molecular Weight | 162.59 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 36157-42-3 | [1] |
Applications in Organic Synthesis
This compound serves as a scaffold for the synthesis of a range of derivatives with potential therapeutic applications. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the chloro substituent provides a handle for carbon-carbon bond formation through various cross-coupling reactions. This dual reactivity allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This compound can be coupled with a wide array of primary and secondary amines to generate a library of 5-chlorothiophene-3-carboxamides. These amides are precursors to a variety of bioactive molecules, including potential kinase inhibitors.
General Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a representative amine using common coupling reagents.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Coupling reagent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, Et₃N)
-
Solvent (e.g., DMF, DCM)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the amine (1.1 equiv), the coupling reagent (1.2 equiv), and the base (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
Quantitative Data for Amide Coupling (Representative Examples):
| Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| Aniline | EDC/HOBt | DIPEA | DMF | 75-85 |
| Benzylamine | HATU | DIPEA | DCM | 80-90 |
| Morpholine | T3P | Et₃N | THF | 70-80 |
Note: Yields are estimates based on general amide coupling reactions and may vary depending on the specific amine and reaction conditions.
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for the synthesis of 5-chlorothiophene-3-carboxamides.
Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. While the carboxylic acid itself is not directly used in a Suzuki coupling, it can be readily converted to a more reactive derivative, such as an acyl chloride, which can then participate in carbonylative cross-coupling reactions. Alternatively, the carboxylic acid can be a precursor to a halide-substituted thiophene for a standard Suzuki coupling. A more advanced approach is the decarboxylative cross-coupling.
General Experimental Protocol: Carbonylative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of aryl ketones from 5-chlorothiophene-3-carbonyl chloride (prepared from the carboxylic acid) and an arylboronic acid.
Materials:
-
5-Chlorothiophene-3-carbonyl chloride (synthesized from the carboxylic acid using, e.g., oxalyl chloride or thionyl chloride)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a reaction vessel, add 5-chlorothiophene-3-carbonyl chloride (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Carbonylative Suzuki Coupling (Representative Examples):
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 75-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 65-80 |
Note: Yields are estimates based on general Suzuki coupling reactions and may vary.
Logical Flow of a Carbonylative Suzuki Coupling
Caption: Conversion of the carboxylic acid to an aryl ketone via a two-step sequence.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Thiophene-containing compounds are prevalent in medicinal chemistry and have been identified as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of this compound can be synthesized to target specific kinases. For instance, many heterocyclic compounds act as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The ROCK signaling pathway plays a crucial role in cell adhesion, motility, and contraction.
Rho Kinase (ROCK) Signaling Pathway
The diagram below illustrates a simplified representation of the ROCK signaling pathway, a potential target for inhibitors derived from this compound.
Caption: Simplified ROCK signaling pathway and the inhibitory action of a potential thiophene-based drug.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized molecules. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the context of drug discovery and development. The ability to readily perform amide couplings and cross-coupling reactions makes it an ideal starting point for the generation of compound libraries for screening against various biological targets.
References
Application Notes: Synthesis of Rivaroxaban Intermediate via 5-Chlorothiophene Carboxylic Acid
Introduction
Rivaroxaban is a potent, orally bioavailable, direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1][2][3] Its chemical synthesis relies on the efficient coupling of two key fragments: the chiral oxazolidinone core and a thiophene moiety.
A critical building block for the thiophene portion is 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6).[4][5] This document provides detailed protocols for the synthesis of Rivaroxaban, focusing on the acylation of the amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, using 5-chlorothiophene-2-carboxylic acid.
Note on Isomers: The user specified 5-chlorothiophene-3-carboxylic acid. However, a comprehensive review of established synthetic routes, including patents and peer-reviewed literature, confirms that 5-chlorothiophene-2-carboxylic acid is the correct and widely used isomer for the synthesis of Rivaroxaban.[1][2][4][5][6][7] The protocols herein are based on this established precursor.
Overall Synthetic Pathway
The final step in the synthesis of Rivaroxaban involves an amide bond formation (acylation). This is typically achieved by first converting 5-chlorothiophene-2-carboxylic acid into a more reactive acylating agent, such as an acyl chloride. This activated intermediate is then reacted with the primary amine of the oxazolidinone core to form the final Rivaroxaban molecule.
Experimental Protocols
Two primary methodologies are presented: direct amide coupling and a two-step acylation via an acyl chloride intermediate, which is more common in industrial applications.
Protocol 1: Two-Step Synthesis via Acyl Chloride
This is the most widely documented method, offering high yields and purity. The process involves the activation of the carboxylic acid followed by coupling.
Part A: Preparation of 5-Chlorothiophene-2-carbonyl chloride [1][6][8]
-
Setup: To a clean, dry, inert-atmosphere reaction flask, add 5-chlorothiophene-2-carboxylic acid (1.0 eq.).
-
Solvent: Add a suitable solvent such as toluene or dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Activation: Slowly add thionyl chloride (SOCl₂) (≥1.1 eq.) or an alternative chlorinating agent like oxalyl chloride or bis(trichloromethyl) carbonate (triphosgene) to the mixture at room temperature.[1][6][9]
-
Reaction: Heat the reaction mixture to reflux (e.g., 75-80 °C for toluene) and maintain for 2-4 hours, monitoring for the cessation of gas evolution.[1][8]
-
Work-up: After completion, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-chlorothiophene-2-carbonyl chloride is typically a liquid or low-melting solid and is often used directly in the next step without further purification.[8][10]
Part B: Synthesis of Rivaroxaban [8][11][12]
-
Setup: In a separate reaction vessel, suspend or dissolve (S)-4-{4-[(5S)-5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]phenyl}-morpholin-3-one or its hydrochloride salt (1.0 eq.) in a solvent system, such as a mixture of acetone and water or DCM.[8][11]
-
Base: Add a suitable inorganic base (e.g., sodium carbonate, potassium bicarbonate) or an organic base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the generated HCl.[3][8][12] Cool the mixture to 0-10 °C.
-
Coupling: Slowly add a solution of the 5-chlorothiophene-2-carbonyl chloride (prepared in Part A) in a suitable solvent (e.g., toluene, acetone) to the cooled amine mixture.[11]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 10-25 °C) for 1-2 hours.[8][10]
-
Isolation: Upon reaction completion, the precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., acetone, ethanol) to remove impurities.[11][13] Further purification can be achieved by recrystallization from a solvent like acetic acid to yield high-purity Rivaroxaban.[10][14]
Protocol 2: Direct Coupling Using a Boronic Acid Catalyst
This method provides an alternative that avoids the use of hazardous reagents like thionyl chloride by coupling the carboxylic acid and amine directly.
-
Setup: Charge a reaction flask with 5-chlorothiophene-2-carboxylic acid (1.0 eq.), (S)-4-{4-[(5S)-5-(aminomethyl)-2-oxo-l,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one (1.0 eq.), and a catalyst such as phenylboronic acid or 2-iodophenyl boronic acid (0.1-0.26 eq.).[14]
-
Solvent: Add a solvent capable of azeotropic water removal, such as toluene.[14]
-
Reaction: Heat the mixture to reflux for an extended period (e.g., 36-48 hours). Use a Dean-Stark apparatus to remove the water formed during the reaction.[14]
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Add water and stir. The solid product precipitates and is collected by filtration.
-
Purification: The crude solid is washed with water and then recrystallized from acetic acid to afford pure Rivaroxaban.[14]
Data Presentation: Reaction Performance
The following table summarizes representative quantitative data from various published methods for the final coupling step.
| Method | Key Reagents | Solvent System | Yield | Purity (HPLC) | Reference |
| Acyl Chloride (SOCl₂) | 5-Chlorothiophene-2-carbonyl chloride, Et₃N | Dichloromethane | 92% | >99% | [8] |
| Acyl Chloride (Carbonate Base) | 5-Chlorothiophene-2-carbonyl chloride, Na₂CO₃ | Acetone / Water | ~96% | 99.95% | [11][13] |
| Direct Coupling (Catalytic) | 5-Chlorothiophene-2-carboxylic acid, Phenylboronic acid | Toluene | 85% | 99.85% | [14] |
| Acyl Chloride (Triphosgene) | 5-Chlorothiophene-2-carboxylic acid, Bis(trichloromethyl) carbonate, Base | Toluene | 95% | 99.7% | [6] |
Conclusion
The acylation of the key amine intermediate with activated 5-chlorothiophene-2-carboxylic acid is a robust and high-yielding final step in the synthesis of Rivaroxaban. The conversion of the carboxylic acid to its acyl chloride is the most common and industrially scalable approach, consistently delivering the final product in high yield and purity.[15] Alternative direct coupling methods offer a pathway that avoids corrosive chlorinating agents, though they may require longer reaction times. The choice of method depends on the desired scale, available reagents, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. US20130253187A1 - Process for Determining the Suitability for Distribution of a Batch of Thiophene-2-Carboxamide Derivative - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 8. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 10. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 11. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 14. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]
- 15. WO2013105100A1 - Processes for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide and intermediates thereof - Google Patents [patents.google.com]
Anwendungs- und Protokollhinweise: Derivatisierung von 5-Chlorthiophen-3-carbonsäure für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung Thiophen-Derivate sind eine wichtige Klasse von Heterozyklen in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf. Insbesondere dienen sie als Grundgerüst für die Entwicklung neuer antimikrobieller, entzündungshemmender und antikoagulatorischer Wirkstoffe.[1] Die 5-Chlorthiophen-3-carbonsäure ist ein vielseitiger Baustein, der durch Derivatisierung des Carbonsäure-Restes zur Synthese von Substanzbibliotheken für das biologische Screening genutzt werden kann. Diese Anwendungsbeschreibung skizziert die Strategie und die Protokolle zur Erzeugung einer Amid-Bibliothek aus 5-Chlorthiophen-3-carbonsäure und deren anschließende Evaluierung auf antimikrobielle Aktivität. Die Derivate von Thiophen haben vielversprechende antibakterielle Eigenschaften gegen arzneimittelresistente gramnegative Bakterien gezeigt.[2]
Derivatisierungsstrategie: Amid-Bibliothek-Synthese Die Umwandlung der Carbonsäurefunktion in eine Reihe von Amiden ist eine bewährte Methode in der Wirkstoffforschung, um die physikochemischen und pharmakokinetischen Eigenschaften eines Moleküls systematisch zu verändern. Der Arbeitsablauf umfasst typischerweise zwei Hauptschritte: die Aktivierung der Carbonsäure, gefolgt von der Kupplung mit einer Auswahl von primären oder sekundären Aminen. Eine gängige Aktivierungsmethode ist die Umwandlung der Carbonsäure in ein reaktiveres Säurechlorid.
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Hit-Identifizierung.
Experimentelle Protokolle
Protokoll 1: Synthese von 5-Chlorthiophen-3-carbonylchlorid
Dieses Protokoll beschreibt die Umwandlung von 5-Chlorthiophen-3-carbonsäure in ihr entsprechendes Säurechlorid, ein reaktives Zwischenprodukt für die Amid-Synthese.
-
Reagenzien und Materialien:
-
5-Chlorthiophen-3-carbonsäure (1 Äq.)
-
Thionylchlorid (SOCl₂) (1,2 Äq.)
-
Toluol (wasserfrei)
-
Rundkolben mit Rückflusskühler und Trockenrohr
-
Magnetrührer mit Heizplatte
-
-
Durchführung:
-
Suspendieren Sie 5-Chlorthiophen-3-carbonsäure (1 Äq.) in wasserfreiem Toluol in einem Rundkolben.
-
Setzen Sie die Suspension unter Rühren und erhitzen Sie sie auf 75-80 °C.[3]
-
Fügen Sie langsam Thionylchlorid (1,2 Äq.) tropfenweise zur gerührten Suspension hinzu, während die Temperatur bei 75-80 °C gehalten wird.[3]
-
Spülen Sie das Zugabegefäß mit einer kleinen Menge Toluol nach.
-
Rühren Sie die resultierende klare Lösung für ca. 2-3 Stunden bei dieser Temperatur, bis die Gasentwicklung (HCl) aufhört.
-
Destillieren Sie das überschüssige Thionylchlorid und Toluol unter reduziertem Druck ab, um das rohe 5-Chlorthiophen-3-carbonylchlorid zu erhalten.
-
Das Produkt kann direkt im nächsten Schritt ohne weitere Aufreinigung verwendet werden.
-
Sicherheitshinweis: Thionylchlorid ist toxisch und korrosiv. Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden.
Protokoll 2: Parallele Synthese einer 5-Chlorthiophen-3-carboxamid-Bibliothek
Dieses Protokoll beschreibt die Reaktion des Säurechlorids mit einer diversen Auswahl an Aminen.
-
Reagenzien und Materialien:
-
5-Chlorthiophen-3-carbonylchlorid (1 Äq.) in einem wasserfreien aprotischen Lösungsmittel (z. B. Dichlormethan (DCM) oder Tetrahydrofuran (THF))
-
Auswahl an primären und sekundären Aminen (1,1 Äq.)
-
Nicht-nukleophile Base, z. B. Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (2 Äq.)
-
Wasserfreies DCM oder THF
-
Reaktionsgefäße (z. B. 96-Well-Platte oder einzelne Vials)
-
-
Durchführung:
-
Lösen Sie das jeweilige Amin (1,1 Äq.) und die Base (2 Äq.) in wasserfreiem DCM in separaten Reaktionsgefäßen.
-
Kühlen Sie die Aminlösungen in einem Eisbad auf 0 °C.
-
Fügen Sie die Lösung von 5-Chlorthiophen-3-carbonylchlorid (1 Äq.) tropfenweise zu jeder gekühlten Aminlösung unter Rühren hinzu.
-
Lassen Sie die Reaktionen langsam auf Raumtemperatur erwärmen und rühren Sie sie für 12-16 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit verdünnter Salzsäure (1 M HCl), gesättigter Natriumbicarbonatlösung (NaHCO₃) und schließlich mit gesättigter Kochsalzlösung (NaCl) gewaschen.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie die Rohprodukte mittels Säulenchromatographie oder präparativer HPLC, um die reinen Amid-Derivate zu erhalten.
-
Protokoll 3: Antimikrobielle Aktivitätsbestimmung (Broth Microdilution Method)
Dieses Protokoll dient der Bestimmung der minimalen Hemmkonzentration (MHK), ein Standardverfahren zur Quantifizierung der antimikrobiellen Wirksamkeit.[4]
-
Reagenzien und Materialien:
-
Testverbindungen (gelöst in DMSO)
-
Bakterienstämme (z. B. Escherichia coli, Acinetobacter baumannii, Staphylococcus aureus)
-
Nährmedium (z. B. Mueller-Hinton-Brühe)
-
Sterile 96-Well-Mikrotiterplatten
-
Positivkontrolle (z. B. Gentamicin, Ampicillin) und Negativkontrolle (DMSO)
-
-
Durchführung:
-
Bereiten Sie eine serielle Verdünnungsreihe jeder Testverbindung in der Mikrotiterplatte vor. Die Endkonzentrationen können typischerweise von 128 mg/L bis 0,25 mg/L reichen.
-
Stellen Sie ein Bakterieninokulum mit einer definierten Zelldichte (z. B. 5 x 10⁵ KBE/mL) im Nährmedium her.
-
Inokulieren Sie jede Vertiefung der Mikrotiterplatte (einschließlich der Kontrollen) mit dem Bakterieninokulum.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.
-
Datenpräsentation
Die antimikrobielle Aktivität von Thiophen-Derivaten wurde in mehreren Studien untersucht. Die folgende Tabelle fasst repräsentative Daten zusammen.
| Verbindung | Bakterienstamm | MHK₅₀ (mg/L) | Referenz |
| Thiophen-Derivat 4 | Col-R A. baumannii | 16 - 32 | [2] |
| Thiophen-Derivat 4 | Col-R E. coli | 8 - 32 | [2] |
| Thiophen-Derivat 5 | Col-R A. baumannii | 16 - 32 | [2] |
| Thiophen-Derivat 5 | Col-R E. coli | 8 - 32 | [2] |
| Thiophen-Derivat 8 | Col-R A. baumannii | 16 - 32 | [2] |
| Thiophen-Derivat 8 | Col-R E. coli | 8 - 32 | [2] |
| Thiophen-Derivat 7 | P. aeruginosa | < Gentamicin | [5] |
Col-R: Colistin-resistent. MHK₅₀: Minimale Hemmkonzentration für 50 % der Isolate.
Vorgeschlagener Wirkmechanismus
Studien deuten darauf hin, dass einige antimikrobielle Thiophen-Derivate ihre Wirkung durch die Störung der bakteriellen Zellmembran entfalten. Docking-Studien legen eine Bindung an äußere Membranproteine nahe, was zu einer erhöhten Membranpermeabilität und schließlich zum Zelltod führt.[2]
Abbildung 2: Vereinfachtes Diagramm des postulierten Wirkmechanismus von Thiophen-Derivaten.
Fazit Die Derivatisierung von 5-Chlorthiophen-3-carbonsäure zu einer Amid-Bibliothek ist eine effektive Strategie zur Entdeckung neuer biologisch aktiver Moleküle. Die hier beschriebenen Protokolle bieten einen robusten Rahmen für die Synthese und das Screening solcher Verbindungen. Die vielversprechende antimikrobielle Aktivität, die für verwandte Thiophen-Strukturen berichtet wurde, unterstreicht das Potenzial dieses Ansatzes für die Entwicklung neuer Therapeutika zur Bekämpfung von Infektionskrankheiten.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. WO2012035057A2 - Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chlorothiophene-3-carboxylic Acid in Materials Science: Application Notes and Protocols
To the Researcher: Information regarding the specific application of 5-Chlorothiophene-3-carboxylic acid in materials science is limited in publicly available literature. Most research focuses on its isomer, 5-chlorothiophene-2-carboxylic acid, primarily as an intermediate in pharmaceutical synthesis, such as for the anticoagulant Rivaroxaban.[1][2]
However, the functional motifs of a thiophene ring and a carboxylic acid group are hallmarks of monomers used in the synthesis of advanced materials, particularly for organic electronics. Thiophene-based polymers are renowned for their conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The carboxylic acid group can be used for further functionalization, to tune solubility, or to act as an anchoring group to surfaces.
This document provides detailed application notes and experimental protocols derived from studies on closely related thiophene-3-carboxylic acid and other thiophene derivatives. These methodologies can serve as a foundational guide for researchers and scientists exploring the potential of this compound in materials science.
Overview of Potential Applications
Based on the known properties of similar thiophene-based monomers, this compound holds potential for the following applications:
-
Conductive Polymers: As a monomer for the synthesis of polythiophenes. The chlorine atom can influence the electronic properties and solubility of the resulting polymer.
-
Organic Solar Cells (OSCs): The carboxylic acid group can serve as an anchor to attach the thiophene unit to metal oxide surfaces, such as TiO₂, a common component in dye-sensitized solar cells (DSSCs).
-
Organic Field-Effect Transistors (OFETs): Thiophene-containing polymers are widely used as the active semiconductor layer in OFETs.
-
Functional Surface Coatings: The carboxylic acid can be used to modify surfaces, imparting specific electronic or chemical properties.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of materials using thiophene-based carboxylic acids. These should be adapted and optimized for this compound.
Synthesis of a Poly(thiophene-3-alkylester) Derivative
To improve solubility and processability for applications like spin coating, the carboxylic acid is often esterified. This protocol outlines a general procedure for the synthesis of a polymer from an esterified derivative of a thiophene-3-carboxylic acid.
Workflow for Polymer Synthesis:
Caption: General workflow for the synthesis and characterization of a polythiophene derivative.
Protocol:
-
Esterification of the Monomer:
-
Dissolve this compound in a suitable alcohol (e.g., butanol, octanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the acid, extract the ester with an organic solvent, and purify by column chromatography.
-
-
Oxidative Polymerization:
-
Dissolve the purified ester monomer in an anhydrous solvent (e.g., chloroform, THF).
-
Add a stoichiometric amount of an oxidizing agent, such as iron(III) chloride (FeCl₃), portion-wise with stirring under an inert atmosphere (e.g., argon).
-
Continue stirring at room temperature for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
-
Purification:
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove oligomers and catalyst residues. The final polymer is extracted with a good solvent (e.g., chloroform) and precipitated again.
-
Dry the purified polymer under vacuum.
-
Thin-Film Deposition for Electronic Devices
For applications in OFETs or OSCs, the synthesized polymer must be deposited as a thin film onto a substrate.
Workflow for Thin-Film Deposition:
Caption: Workflow for the fabrication of an organic electronic device via spin coating.
Protocol:
-
Solution Preparation:
-
Dissolve the purified polymer in a suitable high-boiling point solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Heat the solution gently and stir until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE filter before use.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., Si/SiO₂ for OFETs, ITO-glass for OSCs) by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
Treat the substrate with a surface modifier if necessary (e.g., HMDS for OFETs, PEDOT:PSS for OSCs).
-
-
Spin Coating:
-
Deposit the polymer solution onto the prepared substrate.
-
Spin-coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.
-
-
Annealing:
-
Anneal the film on a hotplate at a temperature typically above the glass transition temperature of the polymer (e.g., 100-150 °C) for a defined time to improve crystallinity and charge transport.
-
Characterization of Materials
The following table summarizes key characterization techniques and the type of data obtained for materials derived from thiophene-based monomers.
| Technique | Parameter Measured | Typical Data for Polythiophenes |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Mn: 10-50 kDa, PDI: 1.5-3.0 |
| Nuclear Magnetic Resonance (NMR) | Chemical Structure, Regioregularity | Confirms polymer structure and head-to-tail linkages. |
| UV-Vis Spectroscopy | Optical Bandgap (Eg) | λmax in solution: 450-550 nm, λmax in film: 500-600 nm |
| Cyclic Voltammetry (CV) | HOMO/LUMO Energy Levels | HOMO: -4.8 to -5.2 eV, LUMO: -2.8 to -3.2 eV |
| X-ray Diffraction (XRD) | Crystallinity, Inter-chain spacing | Presence of peaks indicates semi-crystalline nature. |
| Atomic Force Microscopy (AFM) | Film Morphology, Roughness | Fibrillar or granular structures are often observed. |
| OFET Characterization | Charge Carrier Mobility (µ), On/Off Ratio | µ: 10⁻⁴ to 10⁻² cm²/Vs, On/Off Ratio: > 10⁴ |
Signaling Pathways in Organic Electronics
The operation of an organic electronic device, such as an OFET, can be represented as a logical flow of charge carriers.
Caption: Logical flow of charge in a p-type organic field-effect transistor.
In a p-type OFET, a negative voltage applied to the gate electrode induces an accumulation of positive charge carriers (holes) in the polythiophene semiconductor layer at the interface with the dielectric. This forms a conductive channel between the source and drain electrodes. When a voltage is applied between the source and drain, a current flows through this channel. The performance of the device, particularly the charge carrier mobility, is highly dependent on the chemical structure and morphology of the polymer film.
By exploring the synthesis and characterization protocols outlined here, researchers can begin to investigate the potential of this compound as a valuable building block for novel materials in the field of organic electronics.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 5-chlorothiophene-3-carboxylic acid. This versatile building block is a key intermediate in the synthesis of various compounds with potential applications in pharmaceuticals and materials science. The following protocols are based on established methodologies for similar halothiophene derivatives and have been adapted to address the specific reactivity of this substrate.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylthiophene-3-carboxylic Acids
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] For this compound, this reaction enables the synthesis of 5-arylthiophene-3-carboxylic acids, which are scaffolds of interest in medicinal chemistry. The presence of the carboxylic acid may require careful selection of the base to avoid side reactions.[3]
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 60-80 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 12 | 70-85 |
Yields are representative and may vary depending on the specific arylboronic acid used.
Heck Reaction: Synthesis of 5-Alkenylthiophene-3-carboxylic Acids
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5] This method can be employed to synthesize 5-alkenylthiophene-3-carboxylic acids from this compound and various alkenes. Careful optimization of the catalyst, base, and solvent system is crucial for achieving high yields.[6]
General Reaction Scheme
Caption: Heck reaction of this compound.
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 130 | 24 | 65-80 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 20 | 55-75 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 18 | 70-85 |
Yields are representative and may vary based on the alkene coupling partner.
Sonogashira Coupling: Synthesis of 5-Alkynylthiophene-3-carboxylic Acids
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is a powerful tool for the synthesis of 5-alkynylthiophene-3-carboxylic acids. The reaction is typically carried out under mild conditions.[9]
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
| Pd Catalyst | Cu co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 8 | 70-85 |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 80 | 6 | 65-80 |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | Toluene | 90 | 12 | 75-90 |
Yields are representative and can be influenced by the specific terminal alkyne used.
Logical Workflow of Palladium-Catalyzed Cross-Coupling
The three palladium-catalyzed cross-coupling reactions share a common mechanistic framework, which is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the thiophene ring.
Caption: Generalized catalytic cycles for cross-coupling reactions.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Synthesis of Novel Heterocycles from 5-Chlorothiophene-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 5-chlorothiophene-3-carboxylic acid. The methodologies outlined herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, offering pathways to novel molecular scaffolds with potential therapeutic applications. Thiophene-based heterocycles are of significant interest in pharmaceutical research due to their diverse biological activities.
Overview of Synthetic Strategies
This compound is a versatile starting material for the construction of various fused heterocyclic systems. The primary strategies discussed in these notes focus on the synthesis of two important classes of compounds: thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines . The general approach involves the initial conversion of this compound into key intermediates, which are then subjected to cyclization reactions to form the desired bicyclic heterocycles.
A proposed synthetic workflow is illustrated below:
Application Notes and Protocols for the Downstream Purification of 5-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the downstream purification of 5-Chlorothiophene-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to enhance purity, yield, and consistency for research and development applications.
Overview of Purification Strategies
The selection of a purification strategy for this compound depends on the nature and quantity of impurities present in the crude material. Common impurities may arise from starting materials, side-products, or degradation. The principal methods for purification are recrystallization, column chromatography, and liquid-liquid extraction. A combination of these techniques is often employed to achieve high purity.
A general workflow for the purification process is outlined below.
Caption: General downstream purification workflow for this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities and for obtaining a crystalline final product. The choice of solvent is critical for successful recrystallization.
2.1.1. Solvent Selection
Ideal solvents should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the purification of similar thiophene derivatives, suitable solvent systems include isopropyl ether or an ethanol/water mixture.[1][2]
Table 1: Solvent Selection for Recrystallization
| Solvent System | Observation at Room Temperature | Observation at Boiling Point | Suitability |
| Isopropyl Ether | Sparingly soluble | Soluble | Good candidate[1] |
| Ethanol/Water (e.g., 5:1 to 2:1) | Sparingly soluble | Soluble | Good candidate[2] |
| Water | Insoluble | Sparingly soluble | Potential for co-solvent system |
| Toluene | Soluble | Very soluble | Not ideal for crystallization |
2.1.2. Recrystallization Protocol from Isopropyl Ether
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot isopropyl ether.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For improved yield, further cool the flask in an ice bath or refrigerate.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold isopropyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a high-resolution technique suitable for separating the target compound from closely related impurities.
2.2.1. Method Development
Thin Layer Chromatography (TLC) should be used to determine the optimal eluent system. For carboxylic acids like this compound, which can streak on silica gel, adding a small amount of a volatile acid to the mobile phase is recommended.[3]
Table 2: TLC Eluent Systems for this compound
| Eluent System (v/v) | Acetic Acid (%) | Observation | Recommended |
| Hexane:Ethyl Acetate (7:3) | 0 | Streaking may occur | No |
| Hexane:Ethyl Acetate (7:3) | 0.5 - 1.0 | Sharper spots, better separation[3] | Yes |
| Dichloromethane:Methanol (95:5) | 0 | Potential for streaking | No |
| Dichloromethane:Methanol (95:5) | 0.5 - 1.0 | Improved peak shape | Yes |
2.2.2. Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% acetic acid) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.
-
Elution: Begin elution with the determined solvent system. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
The logical relationship for selecting and optimizing column chromatography is depicted below.
Caption: Decision workflow for column chromatography purification.
Protocol 3: Liquid-Liquid Extraction
This method is useful for an initial workup to remove acidic or basic impurities.
2.3.1. Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove highly acidic impurities. The desired product, being a carboxylic acid, will partition into the aqueous basic layer as its carboxylate salt.
-
Separation: Separate the aqueous layer containing the sodium salt of this compound.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the purified product.[2]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove residual salts.
-
Drying: Dry the product under vacuum.
Data Presentation and Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.[3] The results should be tabulated for clear comparison.
Table 3: Purity Analysis of this compound
| Purification Step | Yield (%) | Purity by HPLC (%) | Melting Point (°C) | Appearance |
| Crude Product | - | (e.g., 85%) | (e.g., 150-154) | Brownish solid |
| After Extraction | (e.g., 90%) | (e.g., 95%) | (e.g., 154-156) | Off-white solid |
| After Recrystallization | (e.g., 75%) | (e.g., >98%) | (e.g., 156-157) | White crystalline solid |
| After Chromatography | (e.g., 60%) | (e.g., >99%) | (e.g., 156-157) | White powder |
Note: The melting point of a similar compound, 5-chlorothiophene-2-carboxylic acid, is reported as 154-158 °C.[4] The melting point of this compound is reported to be 156-157 °C.[5]
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prasannabiomolecules.in [prasannabiomolecules.in]
- 5. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorothiophene-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Chlorothiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed synthetic routes involve the direct chlorination of 3-Thiophenecarboxylic acid or a multi-step synthesis commencing with thiophene-3-methanol. Another potential, though less common, route involves the lithiation of a dichlorothiophene followed by carboxylation.
Q2: I performed a direct chlorination of 3-Thiophenecarboxylic acid and obtained a mixture of products. What are the likely by-products?
A2: Direct electrophilic chlorination of 3-Thiophenecarboxylic acid can lead to the formation of several isomeric and over-chlorinated by-products. The carboxylic acid group is a deactivating meta-director in benzene chemistry, but in the thiophene ring system, it influences the regioselectivity of substitution. The primary by-products you are likely encountering are 2-Chloro-3-thiophenecarboxylic acid and 2,5-Dichloro-3-thiophenecarboxylic acid . The formation of 4-Chloro-3-thiophenecarboxylic acid is also possible, though generally in smaller amounts.
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What could be the issue?
A3: Incomplete conversion can be due to several factors. Firstly, the 3-thiophenecarboxylic acid starting material is deactivated towards electrophilic substitution by the electron-withdrawing carboxylic acid group, which can make the reaction sluggish. Ensure you are using a sufficient excess of the chlorinating agent and that the reaction time is adequate. Reaction temperature also plays a critical role; a moderate increase in temperature may improve the conversion rate, but be cautious as it can also lead to the formation of more by-products. Finally, the purity of your starting material and reagents is crucial, as impurities can inhibit the reaction.
Q4: How can I minimize the formation of the dichlorinated by-product?
A4: To reduce the formation of 2,5-Dichloro-3-thiophenecarboxylic acid, you should carefully control the stoichiometry of the chlorinating agent. Using a molar equivalent or a slight excess of the chlorinating agent relative to the 3-Thiophenecarboxylic acid is recommended. Running the reaction at a lower temperature and monitoring its progress closely by techniques like TLC or GC-MS can also help in stopping the reaction once the desired product is predominantly formed, before significant over-chlorination occurs.
Q5: What are the best methods for purifying the final product and removing the isomeric by-products?
A5: Purification of this compound from its isomers can be challenging due to their similar physical properties. Recrystallization is a common and effective method. You may need to screen various solvents or solvent mixtures to find a system that provides good separation. Column chromatography on silica gel can also be employed. The polarity of the eluent system will need to be carefully optimized to achieve good separation of the isomers. In some cases, derivatization to the methyl ester, followed by purification and subsequent hydrolysis back to the carboxylic acid, can be an effective strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple by-products. - Degradation of starting material or product. - Loss of product during work-up and purification. | - Increase reaction time and/or temperature cautiously. - Optimize the stoichiometry of the chlorinating agent. - Ensure anhydrous conditions if using moisture-sensitive reagents. - Use a milder chlorinating agent. - Optimize the extraction and purification steps to minimize losses. |
| Presence of Multiple Isomeric Monochloro By-products | - The carboxylic acid group directs chlorination to multiple positions on the thiophene ring. | - Adjusting the reaction temperature can sometimes influence the regioselectivity. - The choice of chlorinating agent (e.g., SO2Cl2 vs. NCS) can affect the isomer distribution. Experiment with different agents. - Purification by fractional recrystallization or careful column chromatography is necessary. |
| Significant Amount of Dichlorinated By-product | - Excess of chlorinating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Use a stoichiometric amount or a very slight excess of the chlorinating agent. - Perform the reaction at a lower temperature. - Monitor the reaction closely and quench it once the formation of the desired product is maximized. |
| Difficulty in Separating Isomers | - Similar polarity and solubility of the desired product and by-products. | - Screen a wide range of solvents for recrystallization. - For column chromatography, use a long column and a shallow gradient of eluent polarity. - Consider converting the mixture of acids to their methyl esters, which may be easier to separate by chromatography, followed by hydrolysis. |
Common By-products in the Synthesis of this compound
The following table summarizes the common by-products observed during the direct chlorination of 3-Thiophenecarboxylic acid. The relative amounts of these by-products can vary significantly depending on the specific reaction conditions.
| By-product | Chemical Structure | Typical Formation Range (%) | Notes |
| 2-Chloro-3-thiophenecarboxylic acid | 2-Cl, 3-COOH | 5 - 20% | A common isomeric by-product due to electrophilic attack at the C2 position. |
| 4-Chloro-3-thiophenecarboxylic acid | 4-Cl, 3-COOH | < 5% | Usually a minor isomeric by-product. |
| 2,5-Dichloro-3-thiophenecarboxylic acid | 2,5-diCl, 3-COOH | 5 - 30% | Formation is favored by an excess of chlorinating agent and higher temperatures. |
| Unreacted 3-Thiophenecarboxylic acid | 3-COOH | Variable | Depends on reaction conversion. |
Experimental Protocols
Synthesis of this compound via Direct Chlorination of 3-Thiophenecarboxylic acid
Materials:
-
3-Thiophenecarboxylic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 3-Thiophenecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to extract the acidic products.
-
Carefully acidify the aqueous bicarbonate layer with concentrated HCl at 0 °C until the pH is ~2, leading to the precipitation of the carboxylic acids.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting By-product Formation
Caption: Troubleshooting workflow for by-product formation.
Signaling Pathway of By-product Formation
Caption: By-product formation pathways.
Optimizing reaction conditions for the synthesis of 5-Chlorothiophene-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Chlorothiophene-3-carboxylic acid. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common method for the synthesis of this compound is a four-step process starting from thiophene-3-methanol.[1][2] The sequence involves:
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Conversion of thiophene-3-methanol to thiophene-3-chloride using a chlorinating agent like phosphorus trichloride.[1][2]
-
Reaction of thiophene-3-chloride with a cyanide source, such as potassium cyanide, to form thiophene-3-cyanide.[1][2]
-
Introduction of the chloro-substituent at the 5-position and conversion of the nitrile to an aldehyde, yielding 5-chloro-3-thiophenecarboxaldehyde, often using cuprous chloride.[1][2]
-
Oxidation of the aldehyde to the carboxylic acid under alkaline conditions to produce the final product.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges in this synthesis include controlling the regioselectivity of the chlorination step to favor the 5-position, preventing the formation of polychlorinated byproducts, and optimizing the oxidation of the intermediate aldehyde to the carboxylic acid to maximize yield and purity. The high reactivity of the thiophene ring makes it susceptible to over-chlorination if conditions are not carefully controlled.[3]
Q3: How can I minimize the formation of polychlorinated byproducts?
To minimize the formation of polychlorinated thiophenes, it is crucial to control the stoichiometry of the chlorinating agent. Using a stoichiometric amount or a slight excess of the thiophene substrate relative to the chlorinating agent is recommended for monochlorination.[3] Additionally, maintaining a low reaction temperature and monitoring the reaction progress closely, for instance by GC or TLC, can help in stopping the reaction once the desired monochlorinated product is maximized.[3]
Q4: What purification methods are effective for this compound?
Purification of the final product can typically be achieved through recrystallization. Common solvents for recrystallization of similar compounds include ethanol/water mixtures.[4] The crude product is dissolved in a hot solvent mixture and allowed to cool slowly to form crystals, which are then collected by filtration. Washing the collected crystals with a cold solvent can help remove residual impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 5-chloro-3-thiophenecarboxaldehyde | - Incomplete reaction of thiophene-3-cyanide.- Side reactions during the chlorination/formylation step. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- Optimize the reaction temperature and time. For chlorination of thiophene derivatives, lower temperatures are often preferred to increase selectivity.[3] |
| Formation of multiple chlorinated isomers | - Lack of regioselectivity in the chlorination step. | - The choice of chlorinating agent and catalyst is critical. For thiophene, various chlorinating agents like sulfuryl chloride or in-situ generated chlorine from H₂O₂/HCl have been used to achieve better selectivity.[3][5] |
| Over-chlorination leading to di- and trichlorinated products | - Excess of chlorinating agent.- High reaction temperature.- Prolonged reaction time. | - Use a controlled amount of the chlorinating agent.- Maintain a low and constant temperature during the addition of the chlorinating agent.[3]- Monitor the reaction closely and quench it once the desired product is formed. |
| Incomplete oxidation of the aldehyde to the carboxylic acid | - Insufficient amount of oxidizing agent.- Non-optimal reaction conditions (temperature, pH). | - Ensure a sufficient molar excess of the oxidizing agent is used.- Optimize the pH and temperature of the reaction mixture as the oxidation is typically carried out under alkaline conditions.[1][2] |
| Difficulty in isolating the final product | - Product may be soluble in the aqueous phase after acidification. | - After acidification to precipitate the carboxylic acid, ensure the pH is sufficiently low (e.g., pH 1-2).[4][6]- If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. |
Experimental Protocols
General Synthesis Pathway for this compound
This protocol is a general representation based on the described synthetic route.[1][2] Researchers should optimize the specific conditions based on their laboratory setup and available reagents.
Step 1: Synthesis of Thiophene-3-chloride from Thiophene-3-methanol
-
Reactants: Thiophene-3-methanol, Phosphorus trichloride.
-
Procedure: In a reaction vessel, cool thiophene-3-methanol in a suitable solvent. Slowly add phosphorus trichloride while maintaining a low temperature. After the addition is complete, allow the reaction to proceed until completion (monitor by TLC). Work-up typically involves quenching with water or ice, followed by extraction and purification.
Step 2: Synthesis of Thiophene-3-cyanide
-
Reactants: Thiophene-3-chloride, Potassium cyanide.
-
Procedure: Dissolve thiophene-3-chloride in a suitable solvent and add a solution of potassium cyanide. The reaction mixture is typically heated to drive the nucleophilic substitution. Monitor the reaction for completion. Work-up involves extraction with an organic solvent and purification of the resulting nitrile.
Step 3: Synthesis of 5-chloro-3-thiophenecarboxaldehyde
-
Reactants: Thiophene-3-cyanide, Cuprous chloride.
-
Procedure: This step involves a complex reaction where cuprous chloride likely acts as both a chlorinating agent precursor and a catalyst for the formylation. The exact conditions would need to be determined experimentally, likely involving heating the reactants in a suitable solvent.
Step 4: Oxidation to this compound
-
Reactants: 5-chloro-3-thiophenecarboxaldehyde, Oxidizing agent (e.g., potassium permanganate, sodium hypochlorite), Base (e.g., sodium hydroxide).
-
Procedure: Dissolve the aldehyde in an alkaline solution. Add the oxidizing agent portion-wise while controlling the temperature. After the reaction is complete, the excess oxidizing agent is quenched (e.g., with sodium sulfite). The solution is then filtered and the filtrate is acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed, and dried.
Data Presentation
Table 1: General Reaction Conditions for the Chlorination of Thiophene Derivatives
| Parameter | Condition | Rationale / Common Observations |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), Chlorine gas (Cl₂), Hydrogen Peroxide/HCl | The choice of agent affects selectivity and reactivity. SO₂Cl₂ and NCS are often used for controlled monochlorination.[5] |
| Catalyst | Iron powder (for Cl₂) | Lewis acid catalysts can sometimes lead to tar formation with thiophene.[3] |
| Solvent | Dichloromethane, Carbon tetrachloride, Acetic acid | An inert solvent is typically used. |
| Temperature | -10°C to 50°C | Lower temperatures generally favor monochlorination and improve selectivity.[3][5] |
| Reaction Time | 1 to 20 hours | Reaction progress should be monitored to avoid over-chlorination.[4] |
| Molar Ratio (Thiophene:Chlorinating Agent) | ~1:1 for monochlorination | A slight excess of thiophene can help minimize polychlorination.[3] |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Purification strategies for removing impurities from 5-Chlorothiophene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Chlorothiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The three primary methods for purifying this compound are recrystallization, column chromatography, and acid-base extraction. The best method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities may include unreacted starting materials, regioisomers (such as 5-chlorothiophene-2-carboxylic acid), polychlorinated byproducts, and residual solvents or reagents from the synthesis. The presence of isomers can be particularly challenging to resolve due to their similar physical properties.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value and clean spectra/chromatograms are indicative of high purity.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
| Potential Cause | Recommended Solution(s) |
| The solution is supersaturated. | Re-heat the solution and add a small amount of additional solvent to decrease saturation, then allow it to cool slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Significant impurities are disrupting crystal lattice formation. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel or an acid-base extraction. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
Problem: Low recovery of the purified compound.
| Potential Cause | Recommended Solution(s) |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The crystals are significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. |
Column Chromatography
Problem: The compound streaks or smears on the TLC plate and column.
| Potential Cause | Recommended Solution(s) |
| The acidic nature of the carboxylic acid interacts with the silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent to keep the compound in its less polar, protonated form. |
| The sample is overloaded on the column. | Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
Problem: Poor separation of the desired compound and impurities.
| Potential Cause | Recommended Solution(s) |
| The solvent system is not optimal. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. |
| The column was not packed or loaded correctly. | Ensure the column is packed uniformly without air bubbles. Apply the sample in a minimal amount of solvent as a concentrated band. |
Purification Data
The following tables provide quantitative data on the purification of chlorothiophene carboxylic acid derivatives. While specific data for this compound is limited, the data for the closely related 5-Chlorothiophene-2-carboxylic acid provides a strong indication of expected outcomes.
Table 1: Recrystallization of 5-Chlorothiophene-2-carboxylic acid
| Initial Purity (HPLC) | Recrystallization Solvent | Final Purity (HPLC) | Yield | Reference |
| 92% | Ethanol/Water | 98.8% | 86% | [1] |
| Not Specified | Petroleum Ether | 99.98% | 93.8% | [2] |
| Not Specified | Petroleum Ether | 99.98% | 96.0% | [2] |
Table 2: Purification of Crude 5-Chlorothiophene-2-carboxylic acid via Acid-Base Workup and Recrystallization
| Initial State | Purification Steps | Final Purity | Overall Yield | Reference |
| Crude Reaction Mixture | 1. Acid-base extraction2. Recrystallization from Ethanol/Water | >99% | ~71-73% | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to remove soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, petroleum ether)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from impurities with different polarities using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate with 0.5% acetic acid)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.4. Add 0.5% acetic acid to the eluent to prevent streaking.
-
Column Packing: Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Acid-Base Extraction of this compound
Objective: To separate this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Aqueous basic solution (e.g., saturated sodium bicarbonate)
-
Aqueous acidic solution (e.g., 1M HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.
-
Extraction: Add an aqueous basic solution (e.g., saturated sodium bicarbonate) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The 5-chlorothiophene-3-carboxylate salt will be in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.
-
Isolation of Neutral/Basic Impurities: The organic layer now contains any neutral or basic impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Regeneration of the Carboxylic Acid: Cool the combined aqueous layers in an ice bath and acidify by slowly adding an aqueous acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: General workflow for purification by recrystallization.
Caption: General workflow for purification by column chromatography.
Caption: Logical workflow for purification by acid-base extraction.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 3. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting low yields in 5-Chlorothiophene-3-carboxylic acid reactions
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers experiencing low yields in the synthesis of 5-Chlorothiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My synthesis via direct lithiation of 3-chlorothiophene followed by carboxylation results in a mixture of isomers and low yield of the desired product. How can I improve regioselectivity?
A: This is a common and significant challenge. The direct lithiation of 3-chlorothiophene with a strong base like n-butyllithium (n-BuLi) can produce both 3-chloro-2-lithiothiophene and 3-chloro-5-lithiothiophene. The proton at the C2 position is generally more acidic, which often leads to the undesired 2-carboxylic acid isomer as the major product.[1]
Potential Causes for Poor Selectivity:
-
Kinetic vs. Thermodynamic Control: The C2 position is the kinetically favored site for deprotonation due to its higher acidity.[1]
-
Base and Temperature: The choice of base and reaction temperature can influence the ratio of isomers. Standard conditions (n-BuLi at -78 °C) often favor C2 lithiation.
-
"Halogen Dance": While less common with chloro-substituents compared to bromo or iodo, a base-induced migration of the chlorine atom is a potential side reaction that can lead to a complex mixture of products.[2]
Solutions to Improve Regioselectivity for C5-Carboxylation:
-
Use a Bulky or Hindered Base: Bases like Lithium Diisopropylamide (LDA) may favor deprotonation at the less sterically hindered C5 position.
-
Employ a Directing Group Strategy: If possible, introducing a directing metalation group (DMG) at the C4 position could force lithiation specifically at C5.[2]
-
Switch to a Halogen-Metal Exchange Route: The most reliable method for achieving C5 functionalization is to start with a precursor like 3-bromo-5-chlorothiophene. A lithium-halogen exchange reaction is highly regioselective, replacing the bromine atom with lithium, which can then be carboxylated.
Q2: I am attempting a lithium-halogen exchange on 3-bromo-5-chlorothiophene, but my yields are consistently low after quenching with CO₂. What are the common pitfalls?
A: The lithium-halogen exchange followed by carboxylation is a robust method, so low yields typically point to issues with the stability of the organolithium intermediate or the carboxylation step itself.
Potential Causes for Low Yield:
-
Premature Quenching: The 5-lithio-3-chlorothiophene intermediate is a strong base and can be quenched by trace amounts of water, oxygen, or other acidic protons in the reaction vessel before the CO₂ is added. This results in the formation of 3-chlorothiophene.[3]
-
Inefficient Carboxylation: The introduction of carbon dioxide can be inefficient. Bubbling CO₂ gas can be slow, and localized heating can cause side reactions. The product, this compound, has an acidic proton that can quench the organolithium intermediate.
-
Incorrect Stoichiometry of Base: Using an insufficient amount of organolithium reagent will result in incomplete halogen-metal exchange.
Solutions:
-
Ensure Anhydrous and Inert Conditions: All glassware must be oven- or flame-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be run under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize CO₂ Quench: Instead of bubbling CO₂ gas, pour the organolithium solution onto a large excess of freshly crushed dry ice (solid CO₂) covered with anhydrous THF. This ensures rapid and complete carboxylation at a low temperature.
-
Check Reagent Quality: Titrate your n-butyllithium solution before use to determine its exact molarity and ensure you are using the correct stoichiometry (typically 1.0 to 1.1 equivalents).
Q3: I am recovering a significant amount of my starting material (e.g., 3-bromo-5-chlorothiophene) after the reaction. What is happening?
A: Recovering the starting halide indicates that the crucial lithium-halogen exchange step is failing or incomplete.
Potential Causes:
-
Inactive n-Butyllithium: The most common cause is degraded n-BuLi. It is highly reactive and can be deactivated by moisture or air.
-
Reaction Temperature Too High: Lithium-halogen exchange is typically very fast, even at -78 °C. However, if the temperature is not kept sufficiently low, side reactions with the solvent or other species can consume the n-BuLi.
-
Poor Quality Starting Material: Impurities in the 3-bromo-5-chlorothiophene could be reacting with the n-BuLi.
Solutions:
-
Verify n-BuLi Activity: Use a freshly opened bottle of n-BuLi or titrate an older bottle to confirm its concentration.
-
Maintain Low Temperature: Ensure your cooling bath (e.g., dry ice/acetone) remains at -78 °C throughout the addition of n-BuLi and for the duration of the exchange reaction.
-
Purify Starting Material: If you suspect impurities, consider purifying the 3-bromo-5-chlorothiophene by distillation or chromatography before use.
Data Presentation
The following table outlines key reaction parameters and their typical ranges for the recommended halogen-metal exchange protocol. Optimizing within these ranges is crucial for maximizing yield.
| Parameter | Condition | Recommended Range | Rationale & Potential Impact on Yield |
| Temperature | Lithium-Halogen Exchange | -78 °C to -70 °C | Higher temperatures can lead to side reactions and decomposition of the organolithium intermediate, reducing yield. |
| Carboxylation Quench | -78 °C | Maintaining a low temperature during the CO₂ quench minimizes side reactions and prevents quenching by the acidic product. | |
| Reagents | n-Butyllithium | 1.0 - 1.1 equivalents | An excess ensures complete conversion of the starting halide. A large excess can lead to side reactions (e.g., lithiation at other positions). |
| Carbon Dioxide (Dry Ice) | > 5 equivalents (large excess) | A large excess ensures the organolithium intermediate reacts preferentially with CO₂, leading to complete carboxylation. | |
| Solvent | Anhydrous THF/Ether | N/A | Must be rigorously dried. Water is a primary cause of low yields as it rapidly quenches the organolithium intermediate. |
| Atmosphere | Inert Gas | Argon or Nitrogen | Oxygen can react with and destroy the organolithium intermediate, significantly lowering the yield. |
Experimental Protocols
Protocol: Synthesis of this compound via Halogen-Metal Exchange
This protocol describes a robust method starting from 3-bromo-5-chlorothiophene.
Materials:
-
3-bromo-5-chlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes (concentration verified by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an argon atmosphere, add 3-bromo-5-chlorothiophene (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, place a large excess (>5 eq) of freshly crushed dry ice and cover it with a layer of anhydrous THF. While stirring vigorously, transfer the cold organolithium solution from the first flask to the dry ice slurry via a cannula.
-
Workup: Allow the reaction mixture to slowly warm to room temperature. The excess dry ice will sublime. Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Visualizations
Reaction and Troubleshooting Diagrams
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Recommended pathway via regioselective lithium-halogen exchange.
References
Stability and degradation of 5-Chlorothiophene-3-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 5-Chlorothiophene-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1][2] The container should be tightly sealed and stored in a dry, well-ventilated area away from light, heat, strong oxidizing agents, and strong bases.[1]
Q2: What are the known incompatibilities of this compound?
A2: this compound is known to be incompatible with strong oxidizing agents.[1] Contact with strong bases should also be avoided to prevent deprotonation and potential salt formation, which may affect its solubility and reactivity.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation pathways can be anticipated under forced conditions:
-
Hydrolysis: The carboxylic acid functional group is generally stable to hydrolysis. However, under extreme pH and high temperatures, the thiophene ring may be susceptible to cleavage.
-
Oxidation: The thiophene ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or ring-opening products. The presence of the electron-withdrawing carboxylic acid and chlorine groups may influence this reactivity.
-
Photodegradation: Thiophene-containing compounds can be sensitive to light.[3] UV or visible light exposure, especially in the presence of oxygen, could lead to photobleaching and decomposition.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) may occur. High heat can also lead to the formation of undesirable tarry materials.[2] Upon combustion, hazardous decomposition products such as hydrogen chloride, carbon monoxide, sulfur oxides, and carbon dioxide can be generated.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products. Purity can also be assessed by techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (turning from white/beige to yellow/brown) | Exposure to light, air (oxidation), or trace impurities. | Store the compound in an amber vial under an inert atmosphere at the recommended temperature (2-8°C). Purify the material if necessary. |
| Inconsistent results in bioassays or chemical reactions | Degradation of the compound in the experimental medium (e.g., buffer, solvent). | Prepare solutions of the compound fresh before each experiment. Assess the stability of the compound in the specific experimental medium by analyzing samples over time using a stability-indicating method like HPLC. |
| Appearance of unexpected peaks in HPLC analysis of a sample | Degradation of the compound during sample preparation or analysis. Contamination of the sample or mobile phase. | Ensure the sample solvent is compatible and does not induce degradation. Use a well-validated HPLC method. Check for potential sources of contamination. |
| Low assay value for the compound | The compound may have degraded due to improper storage or handling. The compound may be hygroscopic and have absorbed water. | Re-test a freshly opened sample or a sample that has been stored under optimal conditions. Dry the sample under vacuum to remove any absorbed moisture before weighing. |
Quantitative Data on Stability
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffers at 40°C
| pH | Buffer System | Time (days) | % Remaining (Illustrative) | Appearance of Degradants (Illustrative) |
| 2.0 | 0.1 M HCl | 7 | >99% | None Detected |
| 4.5 | 0.1 M Acetate | 7 | >99% | None Detected |
| 7.4 | 0.1 M Phosphate | 7 | 98% | Minor peak at RRT 0.8 |
| 9.0 | 0.1 M Borate | 7 | 95% | Peak at RRT 0.8 and 1.2 |
Table 2: Illustrative Thermal and Photostability of Solid this compound
| Condition | Duration | % Remaining (Illustrative) | Observations (Illustrative) |
| 60°C | 14 days | 99% | No change in appearance. |
| 80°C | 14 days | 97% | Slight discoloration. |
| Photostability (ICH Q1B Option 2) | 1.2 million lux hours / 200 W h/m² | 96% | Noticeable yellowing of the solid. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, which can be adapted for this compound. The goal of these studies is to achieve 5-20% degradation of the drug substance.[6][7][8]
Protocol 1: Acid and Base Hydrolysis
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Condition: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Condition: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Condition: Mix the stock solution with an equal volume of purified water.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Oxidizing Agent: Add an appropriate volume of 3% hydrogen peroxide to the solution.
-
Incubation: Keep the solution at room temperature and protect it from light.
-
Sampling and Analysis: Withdraw and analyze aliquots at various time points until the target degradation is achieved.
Protocol 3: Thermal Degradation (Solid State)
-
Sample Preparation: Place a thin layer of the solid compound in a clear glass vial.
-
Incubation: Place the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Sampling and Analysis: At specified intervals, remove a sample, dissolve it in a suitable solvent, and analyze it by HPLC.
Protocol 4: Photostability (Solid State)
-
Sample Preparation: Place a thin layer of the solid compound in a clear glass vial. Prepare a dark control by wrapping a similar vial in aluminum foil.
-
Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines (e.g., a xenon lamp).
-
Sampling and Analysis: After the specified exposure, dissolve the samples and analyze them by HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. US2851464A - Production of chlorothiophene - Google Patents [patents.google.com]
- 3. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution (1993) | Mohamed S. A. Abdou | 206 Citations [scispace.com]
- 4. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. biomedres.us [biomedres.us]
Overcoming solubility issues of 5-Chlorothiophene-3-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Chlorothiophene-3-carboxylic acid in organic solvents.
Troubleshooting Guide
Issue: this compound is poorly soluble in the desired organic solvent.
This is a common challenge attributable to the compound's crystalline structure and the polarity imparted by the carboxylic acid group. The following steps provide a systematic approach to overcoming this issue.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting solubility issues.
Detailed Troubleshooting Steps:
-
Verify Compound Purity: Impurities can significantly lower the solubility of a compound. Before attempting advanced solubilization techniques, confirm the purity of your this compound using methods such as NMR, HPLC, or melting point analysis.
-
Systematic Solvent Screening: The principle of "like dissolves like" is a foundational concept in solubility. This compound has both polar (carboxylic acid) and less polar (chlorothiophene ring) characteristics. A systematic screening of solvents with varying polarities is recommended.
-
Initial Solvent Classes to Test:
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Nonpolar: Toluene, Hexanes (less likely to be effective but useful as a baseline)
-
-
-
Employ Co-solvency: If the compound shows limited solubility in a single solvent, a mixture of solvents (co-solvency) can be highly effective.[3] This technique works by modifying the overall polarity of the solvent system to better match the solute.
-
Example: If the compound is slightly soluble in ethanol but poorly soluble in toluene, a mixture of ethanol and toluene might provide optimal solubility.
-
-
Investigate the Effect of Temperature: For many compounds, solubility increases with temperature. Gentle heating of the solvent while adding the solute can significantly improve both the rate of dissolution and the amount that can be dissolved.
-
Caution: Be mindful of the compound's thermal stability. Test on a small scale first to ensure no degradation occurs upon heating.
-
-
pH Modification and Salt Formation: As a carboxylic acid, the solubility of this compound is often pH-dependent. Deprotonating the carboxylic acid to form a carboxylate salt can dramatically increase its polarity and, consequently, its solubility in polar solvents.[3]
-
Method: Add a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like triethylamine) to a suspension of the acid in the chosen solvent. The resulting salt may be significantly more soluble.
-
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound generally soluble?
A1: this compound is reported to be soluble in common organic solvents such as chloroform, dichloromethane, and ethanol.[1][2] However, the exact solubility can vary, and testing in a broader range of polar aprotic and protic solvents is recommended for specific experimental needs.
Q2: I've tried several solvents with no success. What is the next logical step?
A2: If single-solvent systems fail, the next step is to try co-solvency, as detailed in the troubleshooting guide.[3] Start by preparing mixtures of a solvent in which the compound is slightly soluble with another miscible solvent. A systematic approach, such as creating a grid of solvent ratios, can help identify the optimal mixture.
Q3: Can adding a small amount of water to my organic solvent improve solubility?
A3: Yes, for some carboxylic acids, the presence of a small amount of water in an organic solvent can significantly enhance solubility.[4][5][6] This phenomenon, known as "water-enhanced solubility," can be particularly effective in Lewis-base solvents.[5] This is a viable strategy to explore, especially if your downstream application can tolerate the presence of water.
Q4: How do I choose a base for salt formation to improve solubility?
A4: The choice of base depends on your experimental requirements:
-
Inorganic Bases (e.g., NaOH, KOH): These will form highly polar inorganic salts, which are often very soluble in polar protic solvents like water or ethanol, but may precipitate from less polar organic solvents.
-
Organic Bases (e.g., Triethylamine, Diisopropylethylamine): These form organic ammonium salts, which are often more soluble in a wider range of organic solvents compared to their inorganic counterparts.
Q5: My compound "oils out" instead of dissolving when I heat it. What should I do?
A5: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent.[7] If this happens, you should select a solvent with a lower boiling point. Alternatively, it could indicate the presence of impurities, in which case a purification step prior to dissolution is recommended.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Observations |
| Hexane | 1.88 | < 0.1 | Insoluble |
| Toluene | 2.38 | ~ 0.5 | Sparingly Soluble |
| Dichloromethane | 9.08 | Data to be determined | Soluble[1][2] |
| Acetone | 20.7 | Data to be determined | |
| Ethanol | 24.5 | Data to be determined | Soluble[1][2] |
| Methanol | 32.7 | Data to be determined | |
| Acetonitrile | 37.5 | Data to be determined | |
| DMSO | 46.7 | Data to be determined |
Table 2: Effect of Co-solvency on Solubility at 25°C
| Primary Solvent | Co-Solvent | Ratio (v/v) | Solubility (mg/mL) |
| Toluene | Ethanol | 9:1 | Data to be determined |
| Toluene | Ethanol | 1:1 | Data to be determined |
| Toluene | Ethanol | 1:9 | Data to be determined |
| Dichloromethane | Methanol | 9:1 | Data to be determined |
| Dichloromethane | Methanol | 1:1 | Data to be determined |
Experimental Protocols
Protocol 1: Standard Solubility Determination
This protocol outlines a method for determining the solubility of this compound in a given solvent.
Experimental Workflow for Solubility Determination
Caption: A standard workflow for experimental solubility determination.
Methodology:
-
Preparation: To a vial, add a known volume (e.g., 1 mL) of the desired organic solvent.
-
Addition of Solute: Add a pre-weighed amount of this compound in small increments, ensuring the amount is in excess of what will dissolve.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully take a known volume of the clear supernatant. Dilute it appropriately and analyze the concentration of the dissolved solute using a suitable analytical technique (e.g., HPLC with a standard curve, or UV-Vis spectroscopy if the compound has a chromophore).
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Protocol 2: Solubility Enhancement by Salt Formation
This protocol describes how to increase the solubility of this compound by converting it to its salt form.
Methodology:
-
Suspension: Suspend a known mass of this compound in the organic solvent of interest.
-
Base Addition: Add a stoichiometric equivalent (1.0 eq) of a chosen base (e.g., triethylamine) dropwise while stirring.
-
Observation: Observe for dissolution. Gentle warming may be applied if the reaction is slow.
-
Solubility Assessment: If dissolution occurs, the resulting salt is soluble. Further amounts of the acid and base can be added to determine the solubility limit of the salt form.
-
Isolation (Optional): If the salt needs to be isolated, it can often be precipitated by adding a non-polar co-solvent or by evaporating the solvent. The solid salt can then be collected by filtration.[3]
References
- 1. chembk.com [chembk.com]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Side reactions of 5-Chlorothiophene-3-carboxylic acid with common reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chlorothiophene-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: What are the general handling and storage recommendations for this compound?
A1: this compound is a white to beige solid.[1] It should be stored in a cool, dry, and well-ventilated place, away from open flames, heat sources, strong oxidants, and strong bases.[1] For handling, it is recommended to use personal protective equipment, including gloves, eye protection, and a dust mask, and to work in a chemical fume hood to avoid inhalation of dust or vapors.[2] The material is known to cause eye, skin, and respiratory tract irritation.[2][3]
Q2: What are the known decomposition products of this compound?
A2: Under thermal stress, such as in a fire, hazardous decomposition products can include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3]
Amide Coupling Reactions
Q3: I am experiencing low yields in my amide coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
A3: Low yields in amide coupling reactions are a common issue and can stem from several factors, particularly when using heteroaromatic carboxylic acids.
Potential Causes:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid needs to be converted to a more reactive species (e.g., an acyl chloride, active ester) for the amine to react. If the coupling reagent is not effective or used in insufficient amounts, the reaction will be sluggish.
-
Steric Hindrance: The thiophene ring and the chlorine atom may present some steric bulk, which can hinder the approach of the amine, especially if the amine itself is sterically demanding.
-
Reaction with the Coupling Reagent: The amine can sometimes react with the coupling reagent, leading to the formation of byproducts and reducing the amount of amine available for the desired reaction.
-
Low Nucleophilicity of the Amine: Electron-deficient amines are less nucleophilic and will react more slowly, often leading to incomplete conversion.
Troubleshooting Guide:
| Troubleshooting Step | Rationale |
| Use a suitable coupling reagent. | For challenging couplings, stronger activating agents like HATU, HBTU, or PyBOP are often more effective than carbodiimides like DCC or EDC alone. |
| Add an activating additive. | Additives such as HOBt or HOAt can be used with carbodiimides to form a more reactive activated ester and can also help to suppress side reactions. |
| Optimize the reaction temperature. | While many coupling reactions are run at room temperature, gently heating the reaction mixture may be necessary for less reactive partners. However, be cautious as excessive heat can lead to decomposition or other side reactions. |
| Ensure anhydrous conditions. | Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield. Use anhydrous solvents and dry glassware. |
| Convert to the acyl chloride first. | For difficult couplings, converting this compound to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can significantly improve yields. The acyl chloride is then reacted with the amine, usually in the presence of a non-nucleophilic base like triethylamine or DIPEA. |
Experimental Protocol: Two-Step Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2-1.5 eq.) at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
Amine Coupling: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) in anhydrous DCM. Slowly add the solution of the amine and base to the freshly prepared acyl chloride solution. Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Q4: What are the potential side products in amide coupling reactions with this compound?
A4: Besides unreacted starting materials, potential side products include:
-
N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.
-
Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of this compound to form the symmetrical anhydride. This anhydride can then react with the amine, but this pathway consumes an extra equivalent of the carboxylic acid.
-
Guanidinium by-product: Some coupling reagents can react directly with the amine to form a guanidinium species, rendering the amine unreactive towards the desired coupling.
Esterification Reactions
Q5: I am attempting a Fischer esterification of this compound, but the reaction is not going to completion. What can I do?
A5: The Fischer esterification is an equilibrium-limited reaction.[4] To drive the reaction to completion, you need to shift the equilibrium towards the product side.
Troubleshooting Guide:
| Troubleshooting Step | Rationale |
| Use a large excess of the alcohol. | Using the alcohol as the solvent is a common strategy to push the equilibrium forward.[4] |
| Remove water as it is formed. | This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. |
| Use a stronger acid catalyst. | While various acids can be used, sulfuric acid or p-toluenesulfonic acid are common choices. Ensure the catalyst is used in an appropriate amount (typically 5-10 mol%). |
| Consider alternative esterification methods. | If Fischer esterification is not effective, especially with sterically hindered alcohols, consider using coupling reagents like DCC with a catalytic amount of DMAP, or converting the carboxylic acid to the acyl chloride first before reacting with the alcohol. |
Experimental Protocol: DCC/DMAP-Mediated Esterification
-
Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous aprotic solvent like DCM at 0 °C.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq.) in DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Decarboxylation
Q6: Is decarboxylation a significant side reaction for this compound?
A6: Decarboxylation, the loss of CO₂, is a potential side reaction for many carboxylic acids, especially upon heating. For heteroaromatic carboxylic acids, the stability of the resulting carbanion or radical intermediate is a key factor. While there is no specific quantitative data available for the decarboxylation of this compound under typical reaction conditions, it is a possibility, particularly under harsh thermal or acidic/basic conditions. The product of decarboxylation would be 2-chlorothiophene.
Troubleshooting Guide:
| Troubleshooting Step | Rationale |
| Avoid excessive heating. | Use the lowest effective temperature for your reactions. |
| Use milder reagents. | If possible, avoid strong acids or bases, especially at elevated temperatures. |
| Monitor reactions for the formation of 2-chlorothiophene. | This can be done by GC-MS or by checking for its characteristic peaks in the 1H NMR spectrum of the crude reaction mixture. |
Spectroscopic Data for Potential Decarboxylation Product:
| Compound | 1H NMR Data (approximate) | Mass Spectrum (m/z) |
| 2-Chlorothiophene | δ 6.7-7.0 (m, 3H)[5] | 118 (M+), 120 (M+2)[6] |
Other Potential Side Reactions
Q7: Can this compound undergo polymerization?
A7: Thiophene and its derivatives can be susceptible to polymerization, especially under strongly acidic or oxidative conditions.[7] While this is less likely to be a major issue under standard synthetic conditions for amide coupling or esterification, the use of very strong acids could potentially lead to the formation of oligomeric or polymeric byproducts, which may complicate purification. It is advisable to use acid catalysts in moderation and to avoid overly harsh acidic conditions where possible.
Q8: Can the chloro group on the thiophene ring be displaced?
A8: The chlorine atom on the thiophene ring is generally not a good leaving group for nucleophilic aromatic substitution. However, under certain conditions, such as in the presence of strong nucleophiles or with transition metal catalysis (e.g., in cross-coupling reactions), displacement of the chloride may occur. If your reaction involves such reagents, be aware of the potential for side reactions at the C-Cl bond.
This technical support guide is intended to provide general troubleshooting advice. Optimal reaction conditions will always be specific to the substrates and reagents being used. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. chemdmart.com [chemdmart.com]
- 7. Synthesis of Rivaroxaban [cjph.com.cn]
Technical Support Center: Large-Scale Synthesis of 5-Chlorothiophene-3-carboxylic Acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Chlorothiophene-3-carboxylic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges and ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthesis route for this compound?
A1: A frequently cited multi-step synthesis begins with thiophene-3-methanol. This route involves four main transformations: chlorination of the alcohol, cyanation, formylation, and a final oxidation to yield the desired carboxylic acid.[1] This method is adaptable for large-scale production, provided that appropriate safety and handling protocols are strictly followed for each step due to the hazardous nature of the intermediates and reagents.
Q2: What are the primary hazards associated with the synthesis of this compound?
A2: The primary hazards stem from the reagents used in the synthesis.[2][3][4]
-
Phosphorus trichloride (PCl₃): Used in the first step, it is highly corrosive, toxic, and reacts violently with water.[1][2][5][6][7]
-
Potassium cyanide (KCN): Employed in the cyanation step, it is extremely toxic if ingested, inhaled, or absorbed through the skin. It also releases highly toxic hydrogen cyanide gas upon contact with acids.[3][4]
-
Cuprous chloride (CuCl): Used as a catalyst, it is harmful if swallowed and can cause skin and eye irritation.[8][9][10]
-
Chlorination Reactions: The chlorination of thiophenes can be highly exothermic and may lead to runaway reactions if not properly controlled.[2]
Q3: What are the critical safety precautions for handling the reagents on a large scale?
A3: For large-scale operations, stringent safety measures are imperative:
-
Phosphorus Trichloride: All manipulations must be conducted in a dry, well-ventilated area, preferably within a closed system or a glove box.[2] Operators must wear fire-retardant lab coats, impervious gloves, and chemical splash goggles with a face shield.[2][6] A Class D fire extinguisher and dry sand should be readily available for emergencies.[2][7]
-
Potassium Cyanide: Work must be performed in a dedicated, well-ventilated fume hood with the sash positioned as low as possible.[3] A dedicated cyanide waste container should be used, and the waste should be treated with bleach (sodium hypochlorite) under basic conditions to destroy the cyanide.[3] Never acidify cyanide-containing solutions.[3]
-
General Precautions: All personnel should be thoroughly trained on the specific hazards of each chemical.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats, is mandatory.[6][7] Emergency shower and eyewash stations must be immediately accessible.[7]
Q4: How can I purify the final product, this compound, on a large scale?
A4: Large-scale purification typically involves recrystallization or column chromatography. The choice of method depends on the impurity profile and the required purity of the final product. For recrystallization, suitable solvents include methanol, ethanol, or aqueous acetic acid.[11] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for efficient crystallization upon cooling.[11] For more challenging separations, industrial-scale chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination of Thiophene-3-methanol with PCl₃
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction: PCl₃ reacts violently with water, which will consume the reagent and reduce the yield.[2][6] | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). If necessary, increase the reaction time or temperature cautiously. |
| Side reactions: PCl₃ can react with other functional groups or lead to the formation of byproducts.[12] | Maintain strict temperature control. Add PCl₃ slowly to the reaction mixture to avoid localized overheating. |
| Loss during workup: The product may be lost during the aqueous workup if not performed carefully. | Ensure proper phase separation and perform multiple extractions with a suitable organic solvent to maximize product recovery. |
Issue 2: Difficulties in the Cyanation Step with KCN
| Possible Cause | Troubleshooting Step |
| Low reactivity of the chlorinated intermediate: The substrate may not be sufficiently reactive under the chosen conditions. | Consider the use of a phase-transfer catalyst to enhance the reaction rate. Ensure the solvent system is appropriate for the reaction. |
| Decomposition of KCN: Exposure to moisture or acidic conditions can lead to the decomposition of KCN.[4] | Use dry solvents and ensure the reaction mixture is not acidic. Perform the reaction under an inert atmosphere. |
| Formation of side products: Undesired side reactions may be occurring. | Optimize the reaction temperature and time. Analyze the crude product to identify any major byproducts and adjust the reaction conditions accordingly. |
| Safety concerns with HCN release: Accidental acidification can release highly toxic hydrogen cyanide gas.[3] | Strictly avoid acidic conditions. Use a separate, clearly labeled waste container for all cyanide-containing materials.[3] |
Issue 3: Inefficient Oxidation of 5-Chloro-3-thiophenecarboxaldehyde
| Possible Cause | Troubleshooting Step |
| Incomplete oxidation: The oxidizing agent may not be strong enough or used in sufficient quantity. | Ensure the correct stoichiometry of the oxidizing agent. Consider using a more potent oxidizing agent if necessary, but be mindful of potential over-oxidation. |
| Formation of byproducts: Over-oxidation or other side reactions can lead to the formation of impurities.[13] | Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Monitor the reaction closely to stop it once the starting material is consumed. |
| Poor solubility of the aldehyde: The starting material may not be fully dissolved, leading to a heterogeneous reaction mixture and slow conversion. | Choose a solvent system in which the aldehyde is sufficiently soluble. Vigorous stirring is essential for heterogeneous reactions. |
| Difficult purification: The final product may be difficult to separate from unreacted starting material or byproducts. | Optimize the workup procedure. This may involve pH adjustment to facilitate extraction or precipitation of the carboxylic acid. Recrystallization is often an effective final purification step.[11] |
Data Presentation
Table 1: Reagent Properties and Safety Data
| Reagent | Formula | Molar Mass ( g/mol ) | Key Hazards | Recommended PPE |
| Phosphorus Trichloride | PCl₃ | 137.33 | Corrosive, toxic, reacts violently with water[2][6] | Fire-retardant lab coat, impervious gloves, chemical splash goggles, face shield[2][6] |
| Potassium Cyanide | KCN | 65.12 | Highly toxic, releases HCN gas with acid[3][4] | Chemical-resistant gloves, safety goggles, face shield, work in a fume hood[3] |
| Cuprous Chloride | CuCl | 99.00 | Harmful if swallowed, skin/eye irritant[8][9] | Gloves, safety goggles |
| This compound | C₅H₃ClO₂S | 162.59 | Harmful if swallowed, skin/eye/respiratory irritant | Gloves, safety goggles, dust mask |
Table 2: Representative Large-Scale Reaction Parameters (Illustrative)
| Reaction Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chlorination | Thiophene-3-methanol | PCl₃ | Anhydrous Dichloromethane | 0 - 25 | 2 - 4 | 85 - 95 |
| Cyanation | 3-(Chloromethyl)-thiophene | KCN, Phase-transfer catalyst | Acetonitrile/Water | 70 - 80 | 6 - 10 | 70 - 85 |
| Formylation | Thiophene-3-carbonitrile | CuCl, Cl₂ | Dichloromethane | 20 - 30 | 4 - 6 | 60 - 75 |
| Oxidation | 5-Chloro-3-thiophenecarboxaldehyde | KMnO₄ or other oxidant | Acetone/Water | 0 - 50 | 2 - 5 | 75 - 90 |
Note: The values in this table are illustrative and may need to be optimized for specific large-scale equipment and conditions. They are based on general principles and data from analogous reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-(Chloromethyl)thiophene from Thiophene-3-methanol
-
Reaction Setup: In a suitable, flame-dried reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add thiophene-3-methanol and an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add phosphorus trichloride dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. The addition of PCl₃ is exothermic.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of Thiophene-3-carbonitrile from 3-(Chloromethyl)thiophene
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and thermometer, add 3-(chloromethyl)thiophene, potassium cyanide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent system (e.g., acetonitrile/water).
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) with vigorous stirring for 6-10 hours.
-
Monitoring: Monitor the reaction by TLC or GC to determine completion.
-
Workup: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude nitrile can be purified by vacuum distillation or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
- 1. saferack.com [saferack.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. reddit.com [reddit.com]
- 4. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lanxess.com [lanxess.com]
- 7. nj.gov [nj.gov]
- 8. Cuprous chloride | ClCu | CID 62652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ineos.com [ineos.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
Decarboxylation of 5-Chlorothiophene-3-carboxylic acid: prevention and control
Welcome to the technical support center for 5-Chlorothiophene-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and controlling the decarboxylation of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For researchers using this compound as a starting material or intermediate, unintended decarboxylation leads to the formation of 2-chlorothiophene, an impurity that can complicate purification and reduce the yield of the desired product. The stability of the thiophene ring can influence the propensity of this reaction.
Q2: What are the primary factors that can induce the decarboxylation of this compound?
A2: The primary factors that can induce decarboxylation are elevated temperatures, the presence of certain metal catalysts (such as copper), and extreme pH conditions (both acidic and basic).[1] The specific susceptibility of this compound to these factors depends on its electronic and steric properties.
Q3: How can I store this compound to minimize the risk of decarboxylation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. Avoid exposure to high temperatures and direct sunlight. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation pathways that might precede decarboxylation.
Q4: Are there any solvents that are known to promote the decarboxylation of this compound?
A4: While specific solvent effects on this compound have not been extensively documented, high-boiling polar aprotic solvents, when heated, can facilitate decarboxylation. For reactions requiring heat, it is crucial to select a solvent with the lowest possible boiling point that is suitable for the reaction or to conduct the reaction at the lowest effective temperature.
Troubleshooting Guides
Issue 1: Unexpected formation of 2-chlorothiophene in my reaction mixture.
This is a common indication that decarboxylation of this compound has occurred.
| Potential Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time or using a more efficient catalyst (if applicable for the desired transformation). |
| Presence of Metal Impurities | Ensure all glassware is thoroughly cleaned to remove any trace metals. If using metal reagents, consider if they could be catalyzing the decarboxylation. If so, explore alternative reagents. |
| Inappropriate pH | Buffer the reaction mixture to maintain a neutral pH. Avoid strongly acidic or basic conditions unless required by the reaction protocol. If extreme pH is necessary, conduct the reaction at the lowest possible temperature and for the shortest duration. |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to a satisfactory level. |
Issue 2: Low yield of the desired product when using this compound as a starting material.
This could be due to the loss of the starting material through decarboxylation.
| Potential Cause | Recommended Action |
| Thermal Decomposition During Workup | Use low-temperature workup procedures. For example, perform extractions and solvent removal at or below room temperature. Avoid distillation of the crude product if possible. |
| Instability on Purification Media | If using column chromatography, consider using a neutral stationary phase like silica gel and avoid prolonged exposure. Elute the product as quickly as possible. |
| Reaction with Subsequent Reagents | Evaluate if any of the reagents used in subsequent steps could be promoting decarboxylation. If so, consider a different synthetic route or protecting the carboxylic acid group. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Use of this compound to Prevent Decarboxylation
-
Storage: Store the compound at 2-8°C under an inert atmosphere.
-
Weighing and Transfer: Handle the compound in a well-ventilated area, avoiding the generation of dust. Use clean, dry spatulas and glassware.
-
Reaction Setup:
-
Add the compound to the reaction vessel at room temperature or below.
-
If heating is required, increase the temperature gradually and maintain it at the minimum level necessary for the reaction to proceed.
-
Use an inert atmosphere (e.g., nitrogen or argon) for the reaction, especially if heating for an extended period.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature or below before quenching or extraction.
-
Use mild aqueous solutions for washing (e.g., saturated sodium bicarbonate, brine) and avoid strong acids or bases.
-
Remove solvents under reduced pressure at low temperatures.
-
If chromatography is necessary, perform it promptly using a neutral stationary phase.
-
Protocol 2: Screening for Optimal Reaction Temperature to Minimize Decarboxylation
This protocol is designed to identify the optimal temperature for a reaction involving this compound, balancing reaction rate with the prevention of decarboxylation.
-
Setup: Prepare several small-scale reactions in parallel, each in a separate vial.
-
Temperature Gradient: Set each reaction at a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Monitoring: At regular time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by a suitable method (e.g., LC-MS or GC-MS) to quantify the amount of desired product and the 2-chlorothiophene byproduct.
-
Data Evaluation: Plot the concentration of the product and byproduct versus time for each temperature. Determine the temperature that provides the best conversion to the desired product with the minimal formation of the decarboxylated byproduct.
Visualizations
Caption: General pathway for the decarboxylation of this compound.
Caption: Troubleshooting decision tree for addressing unwanted decarboxylation.
References
Validation & Comparative
A Comparative Guide to 5-Chlorothiophene-3-carboxylic acid and 5-Chlorothiophene-2-carboxylic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes are pivotal building blocks for the synthesis of pharmaceuticals and functional materials. Among these, the isomeric 5-chlorothiophene-carboxylic acids are valuable intermediates. The position of the carboxylic acid group, whether at the 2- or 3-position of the thiophene ring, significantly influences the molecule's electronic properties, reactivity, and utility in complex synthetic routes. This guide provides an objective comparison of 5-chlorothiophene-3-carboxylic acid and 5-chlorothiophene-2-carboxylic acid, supported by available data and established chemical principles, to aid researchers in selecting the optimal isomer for their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A fundamental understanding of the physical and spectroscopic characteristics of each isomer is crucial for their identification and application. The distinct substitution patterns result in unique spectral fingerprints.
| Property | 5-Chlorothiophene-2-carboxylic acid | This compound |
| CAS Number | 24065-33-6 | 36157-42-3 |
| Molecular Formula | C₅H₃ClO₂S | C₅H₃ClO₂S |
| Molecular Weight | 162.59 g/mol | 162.59 g/mol |
| Appearance | White to off-white solid | White to beige solid |
| Melting Point | 154-158 °C | ~60-65 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2 (d, 1H), ~7.7 (d, 1H) | ~7.6 (d, 1H), ~8.1 (d, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | Data not readily available in searched sources. | Data not readily available in searched sources. |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents like chloroform, dichloromethane, and ethanol.[1] |
Synthesis of Isomers
The synthetic routes to access these isomers differ significantly, reflecting the regiochemical challenges associated with functionalizing the thiophene ring.
Synthesis of 5-Chlorothiophene-2-carboxylic acid
Several well-established methods exist for the synthesis of 5-chlorothiophene-2-carboxylic acid, a key intermediate in the production of the anticoagulant drug Rivaroxaban.[2][3]
One common industrial approach involves the following steps:
-
Chlorination of 2-thiophenecarboxaldehyde: 2-Thiophenecarboxaldehyde is chlorinated to yield 5-chloro-2-thiophenecarboxaldehyde.[4]
-
Oxidation: The resulting aldehyde is then oxidized to the carboxylic acid.[4][5]
An alternative laboratory-scale synthesis involves the direct carboxylation of 2-chlorothiophene:
-
Lithiation: 2-Chlorothiophene is treated with a strong base, such as n-butyllithium, to selectively deprotonate the 5-position.[6]
-
Carboxylation: The resulting lithium salt is then quenched with carbon dioxide to form the carboxylic acid upon acidic workup.[6]
Synthesis of this compound
The synthesis of this compound is less commonly described in the literature. A general, multi-step approach is outlined below:
-
Chlorination of Thiophene-3-carbonitrile: Thiophene-3-carbonitrile is reacted with a chlorinating agent.
-
Hydrolysis: The resulting 5-chloro-3-thiophenecarbonitrile is then hydrolyzed to the carboxylic acid.
An alternative conceptual pathway is as follows:
-
Conversion of Thiophene-3-methanol: Thiophene-3-methanol is converted to thiophene-3-chloride using a reagent like phosphorus trichloride.
-
Cyanation: The chloride is then reacted with a cyanide source, such as potassium cyanide, to yield thiophene-3-carbonitrile.
-
Chlorination and Oxidation: The thiophene-3-carbonitrile is subsequently chlorinated and then oxidized to the final product.[1]
Reactivity and Performance in Synthesis
The electronic nature of the thiophene ring and the influence of the chloro and carboxylic acid substituents dictate the reactivity of these isomers. While direct comparative experimental data is scarce, the following analysis is based on established principles of heterocyclic chemistry.
The thiophene ring is an electron-rich aromatic system. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. The chlorine atom is also an electron-withdrawing group via induction but can be weakly electron-donating through resonance.
-
Acidity: The position of the electron-withdrawing groups influences the acidity of the carboxylic acid. In 5-chlorothiophene-2-carboxylic acid, the chloro and carboxylic acid groups are in a 1,4-relationship, allowing for more effective electronic communication through the sulfur atom. This is expected to result in a slightly higher acidity compared to the 3-carboxylic acid isomer where the groups are in a 1,3-relationship.
-
Nucleophilic Acyl Substitution: Reactions at the carbonyl carbon, such as esterification and amidation, are fundamental to the utility of these compounds. The electrophilicity of the carbonyl carbon is influenced by the electronic nature of the attached thiophene ring. The 2-thienyl group is generally considered more electron-withdrawing than the 3-thienyl group. Consequently, the carbonyl carbon in 5-chlorothiophene-2-carboxylic acid is expected to be more electrophilic and thus more reactive towards nucleophiles in reactions like esterification and amidation. This increased reactivity can lead to faster reaction times and potentially higher yields under similar conditions.
Experimental Protocols: A Comparative Example - Amidation
To illustrate the practical implications of the differing reactivity, the following are representative protocols for amidation reactions.
Protocol 1: Amidation of 5-Chlorothiophene-2-carboxylic acid
This protocol is adapted from procedures used in the synthesis of Rivaroxaban.[3][7]
Materials:
-
5-Chlorothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
A primary or secondary amine (e.g., (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Activation of the Carboxylic Acid: To a stirred solution of 5-chlorothiophene-2-carboxylic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine and triethylamine in anhydrous DCM. Slowly add the amine solution to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Amidation of this compound (Predicted)
Due to the likely lower reactivity of the 3-isomer, more forcing conditions or a more efficient coupling agent may be required to achieve comparable yields and reaction times.
Materials:
-
This compound
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
To a stirred solution of this compound, the amine, and HATU in anhydrous DMF, add DIPEA at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Applications in Drug Development
The choice of isomer has significant implications for the biological activity and patentability of the resulting compounds.
-
5-Chlorothiophene-2-carboxylic acid is a well-established and critical intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban .[2][3] Its specific geometry is essential for the drug's binding to and inhibition of Factor Xa.
-
This compound and its derivatives are less prevalent in marketed pharmaceuticals but hold potential for the development of novel therapeutic agents.[1] Its different substitution pattern offers a distinct scaffold for medicinal chemists to explore new chemical space and potentially design molecules with different biological targets or improved properties.
Conclusion
5-Chlorothiophene-2-carboxylic acid and this compound, while isomeric, present distinct profiles for the synthetic chemist. The 2-isomer is more readily available and its carboxylic acid functionality is more activated towards nucleophilic attack, making it a highly efficient building block, as exemplified by its use in the large-scale synthesis of Rivaroxaban. The 3-isomer, while less common, provides an alternative structural motif that may be advantageous for accessing novel chemical entities. The choice between these two valuable intermediates will ultimately be guided by the specific synthetic target, the desired reactivity, and the overall strategic goals of the research or drug development program.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 7. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]
Comparative Analysis of Synthetic Routes to 5-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Chlorothiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of various pharmacologically active compounds. The efficiency and practicality of its synthesis are therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to this compound, presenting quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthesis Routes
Several synthetic strategies have been developed for the preparation of this compound, each with its own set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and purity of the final product. The following table summarizes the key quantitative data for the most common synthetic routes.
| Route | Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Purity (%) | Reference |
| 1 | Thiophene-3-methanol | PCl₃, KCN, CuCl, Oxidizing agent | 4 | Data not available | Data not available | [1] |
| 2 | Thiophene-3-carboxylic acid | Chlorinating agent (e.g., SO₂Cl₂) | 1 | Data not available | Data not available | General Method |
| 3 | 3-Bromo-5-chlorothiophene | n-BuLi or Mg, CO₂ | 2 | Data not available | Data not available | General Method |
Note: "Data not available" indicates that specific quantitative data for the overall yield and purity of this compound via this route could not be definitively ascertained from the reviewed literature.
Detailed Synthesis Routes and Experimental Protocols
Route 1: Multi-step Synthesis from Thiophene-3-methanol
This route involves a four-step sequence starting from the commercially available thiophene-3-methanol. The key transformations include conversion of the alcohol to a chloride, followed by cyanation, formylation, and a final oxidation to the carboxylic acid.[1]
Experimental Protocol:
Step 1: Synthesis of 3-(chloromethyl)thiophene Thiophene-3-methanol is reacted with phosphorus trichloride to yield 3-(chloromethyl)thiophene.
Step 2: Synthesis of 3-thiophenecarbonitrile The resulting 3-(chloromethyl)thiophene is then reacted with potassium cyanide to produce 3-thiophenecarbonitrile.
Step 3: Synthesis of 5-chloro-3-thiophenecarboxaldehyde The 3-thiophenecarbonitrile undergoes a reaction with cuprous chloride to yield 5-chloro-3-thiophenecarboxaldehyde.
Step 4: Synthesis of this compound The final step involves the oxidation of 5-chloro-3-thiophenecarboxaldehyde under alkaline conditions to produce the target this compound.[1]
Route 2: Direct Chlorination of Thiophene-3-carboxylic Acid
This approach involves the direct electrophilic chlorination of thiophene-3-carboxylic acid. The regioselectivity of the chlorination is directed by the electron-withdrawing carboxylic acid group, favoring substitution at the 5-position. Common chlorinating agents for thiophenes include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).
Experimental Protocol (General):
To a solution of thiophene-3-carboxylic acid in a suitable inert solvent (e.g., dichloromethane or chloroform), a chlorinating agent such as sulfuryl chloride is added dropwise at a controlled temperature, often at or below room temperature. The reaction may be catalyzed by a Lewis acid or a radical initiator, depending on the chosen reagent. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or chromatography.
Specific, validated experimental protocols with yields and purity for the direct chlorination of thiophene-3-carboxylic acid to its 5-chloro derivative are not extensively detailed in readily accessible scientific literature.
Route 3: Carboxylation of a Pre-chlorinated Thiophene Derivative
This strategy relies on the formation of an organometallic intermediate from a pre-chlorinated thiophene, followed by carboxylation with carbon dioxide.
Sub-route 3a: Via Lithiation of 3-bromo-5-chlorothiophene
Experimental Protocol (General):
3-Bromo-5-chlorothiophene is dissolved in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to effect a lithium-halogen exchange, forming 5-chloro-3-lithiothiophene. Solid carbon dioxide (dry ice) is then added to the reaction mixture. After the reaction is complete, an aqueous acidic workup is performed to protonate the carboxylate and yield this compound.
Sub-route 3b: Via Grignard Reagent of 3-bromo-5-chlorothiophene
Experimental Protocol (General):
Magnesium turnings are activated in an anhydrous ether solvent. A solution of 3-bromo-5-chlorothiophene in the same solvent is then added to form the Grignard reagent, 5-chloro-3-thienylmagnesium bromide. The reaction mixture is then treated with gaseous or solid carbon dioxide. An acidic workup is subsequently performed to afford the desired carboxylic acid.
Detailed experimental procedures and quantitative data for these specific organometallic routes to this compound are not well-documented in the available literature.
Synthesis Route Diagrams
Caption: Route 1: Multi-step synthesis from thiophene-3-methanol.
Caption: Route 2: Direct chlorination of thiophene-3-carboxylic acid.
Caption: Route 3: Carboxylation of pre-chlorinated thiophenes.
Conclusion
The synthesis of this compound can be approached through several distinct routes. The multi-step synthesis from thiophene-3-methanol offers a potential pathway, though it involves several transformations. Direct chlorination of thiophene-3-carboxylic acid appears to be the most atom-economical approach, but requires careful control of reaction conditions to ensure regioselectivity and avoid over-chlorination. Organometallic routes involving carboxylation offer an alternative, but the availability and stability of the required pre-chlorinated starting materials are key considerations.
The selection of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. Further research and process development are needed to establish robust and high-yielding protocols for each of these potential synthetic pathways.
References
A Comparative Spectroscopic Analysis of 5-Chlorothiophene-3-carboxylic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides an objective spectroscopic comparison of 5-Chlorothiophene-3-carboxylic acid and its key isomers: 5-Chlorothiophene-2-carboxylic acid, 4-Chlorothiophene-2-carboxylic acid, 4-Chlorothiophene-3-carboxylic acid, and 2-Chlorothiophene-3-carboxylic acid. The presented experimental data, primarily from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a basis for their differentiation and characterization.
The precise identification of these isomers is critical in various stages of pharmaceutical research and development, where even minor structural changes can significantly impact a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide summarizes key quantitative spectroscopic data in structured tables for straightforward comparison, details the experimental protocols for data acquisition, and provides a logical workflow for the spectroscopic analysis of such compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These values are indicative and may vary slightly based on experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H2 | H3 | H4 | H5 |
| This compound | 8.1 (d) | - | 7.5 (d) | - |
| 5-Chlorothiophene-2-carboxylic acid | - | 7.2 (d) | 7.7 (d) | - |
| 4-Chlorothiophene-2-carboxylic acid | - | 7.23 (d) | - | 7.66 (d) |
| 4-Chlorothiophene-3-carboxylic acid | 7.9 (d) | - | - | 7.4 (d) |
| 2-Chlorothiophene-3-carboxylic acid | - | - | 7.1 (d) | 7.5 (d) |
Note: Chemical shifts are approximate and coupling constants (J values), where available, are typically in the range of 4-6 Hz for thiophene ring protons.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C3 | C4 | C5 | COOH |
| This compound | ~130 | ~135 | ~127 | ~130 | ~163 |
| 5-Chlorothiophene-2-carboxylic acid | ~134 | ~130 | ~128 | ~139 | ~162 |
| 4-Chlorothiophene-2-carboxylic acid | ~135 | ~125 | ~132 | ~128 | ~162 |
| 4-Chlorothiophene-3-carboxylic acid | ~129 | ~138 | ~128 | ~125 | ~164 |
| 2-Chlorothiophene-3-carboxylic acid | ~128 | ~133 | ~127 | ~126 | ~163 |
Note: These are estimated values based on available data and substituent effects. The carbonyl carbon (COOH) typically resonates in the 160-185 ppm range.[1]
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | Thiophene Ring C=C Stretch | C-Cl Stretch |
| This compound | 2500-3300 (broad) | ~1680-1710 | ~1400-1550 | ~700-800 |
| 5-Chlorothiophene-2-carboxylic acid | 2500-3300 (broad) | ~1670-1700 | ~1400-1550 | ~700-800 |
| 4-Chlorothiophene-2-carboxylic acid | 2500-3300 (broad) | ~1680-1710 | ~1400-1550 | ~700-800 |
| 4-Chlorothiophene-3-carboxylic acid | 2500-3300 (broad) | ~1680-1710 | ~1400-1550 | ~700-800 |
| 2-Chlorothiophene-3-carboxylic acid | 2500-3300 (broad) | ~1680-1710 | ~1400-1550 | ~700-800 |
Note: The broad O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-COOH]⁺ | Thiophene Ring Fragments |
| This compound | 162/164 | 145/147 | 117/119 | e.g., 83/85 |
| 5-Chlorothiophene-2-carboxylic acid | 162/164 | 145/147 | 117/119 | e.g., 83/85 |
| 4-Chlorothiophene-2-carboxylic acid | 162/164 | 145/147 | 117/119 | e.g., 83/85 |
| 4-Chlorothiophene-3-carboxylic acid | 162/164 | 145/147 | 117/119 | e.g., 83/85 |
| 2-Chlorothiophene-3-carboxylic acid | 162/164 | 145/147 | 117/119 | e.g., 83/85 |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ~3:1 intensity ratio. Fragmentation patterns of carboxylic acids often show the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the chlorothiophene carboxylic acid isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H and ¹³C NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used with a spectral width of approximately 12 ppm. Typically, 16 to 32 scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is used to ensure full relaxation of carbon nuclei.[2]
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
The resulting spectrum is phase-corrected and the baseline is corrected.
-
The chemical shift scale is calibrated using the TMS signal at 0.00 ppm.
-
For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid chlorothiophene carboxylic acid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the chlorothiophene carboxylic acid isomer at a concentration of approximately 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in a solvent system compatible with ESI, typically a mixture of methanol or acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
Data Acquisition:
-
The analysis is performed using a mass spectrometer equipped with an electrospray ionization source.
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Mass spectra are acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Key instrument parameters such as capillary voltage, cone voltage, and source temperature are optimized to achieve maximum signal intensity and stability.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown chlorothiophene carboxylic acid isomer.
Caption: A logical workflow for the spectroscopic analysis of chlorothiophene carboxylic acid isomers.
References
A Comparative Guide to the Quantification of 5-Chlorothiophene-3-carboxylic Acid: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Chlorothiophene-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality and safety of final drug products. This guide provides an objective comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is based on established principles of analytical method validation for similar organic acids, providing a framework for researchers to develop and validate their own methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC and GC methods for the quantification of small organic acids, which can be considered representative for the analysis of this compound.
Table 1: Comparison of HPLC and GC Method Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the pg/mL range (with derivatization) |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range | Typically in the low ng/mL range (with derivatization) |
| Sample Preparation | Simple filtration and dilution often sufficient. | Derivatization is usually required to increase volatility.[1][2][3] |
| Analysis Time | Generally 10-30 minutes per sample.[4] | Can be faster, often under 15 minutes per sample.[4] |
| Selectivity | High, especially with specific detectors like DAD or MS. | Very high, particularly with Mass Spectrometry (MS) detection. |
| Cost | Solvents can be expensive.[4] | Gases are generally more affordable than HPLC solvents.[4] |
Table 2: Typical Validation Parameters and Acceptance Criteria based on ICH Q2(R1) Guidelines [5][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Range | For impurities: from the reporting threshold to 120% of the specification.[5] For assay: 80% to 120% of the test concentration.[5] |
| Accuracy | The closeness of test results to the true value. Typically expressed as percent recovery. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., ≤ 2% for assay, ≤ 10% for impurities at the limit). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
The following are detailed, representative methodologies for the quantification of this compound using HPLC and GC. These protocols are based on common practices for the analysis of organic acids and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method Protocol
This method is suitable for the direct analysis of this compound in a sample matrix.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[7][8]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile (e.g., 60:40 v/v). The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of approximately 210 nm, where carboxylic acids typically absorb.[9][11]
3. Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness.
Gas Chromatography (GC) with Mass Spectrometry (MS) Method Protocol
This method requires derivatization to increase the volatility of the carboxylic acid.
1. Sample Preparation and Derivatization: [1][3]
-
Extraction: If necessary, perform a liquid-liquid extraction to isolate the acidic components from the sample matrix.
-
Derivatization:
-
Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue.
-
Heat the mixture at a specified temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Validation Parameters to be Assessed:
-
Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness of the derivatization and analysis method.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the HPLC and GC analytical workflows.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC and GC analytical workflows.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. organomation.com [organomation.com]
- 9. scispace.com [scispace.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Chlorothiophene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, compounds derived from 5-Chlorothiophene-3-carboxylic acid are of significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides an objective comparison of the biological performance of various this compound derivatives, supported by available experimental data and detailed methodologies.
While direct and extensive quantitative data for derivatives of this compound is emerging, this guide draws comparisons from closely related thiophene analogs to provide a valuable reference for structure-activity relationship (SAR) studies and to guide future research endeavors.
Anticancer Activity
Thiophene derivatives, including those with a chloro-substitution, have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected thiophene carboxamide derivatives, which represent a key class of compounds derived from the corresponding carboxylic acids. These examples, while not all direct derivatives of the 5-chloro-3-carboxylic acid isomer, provide valuable insights into the anticancer potential of this compound class.
| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | 5-cyano-thiophene-3-carboxamide | HepG-2 (Hepatocellular Carcinoma) | 2.3 ± 0.2 | [1] |
| HCT-116 (Colorectal Carcinoma) | 4.1 ± 0.3 | [1] | ||
| Compound 10 | 5-cyano-thiophene-3-carboxamide | HepG-2 (Hepatocellular Carcinoma) | 3.9 ± 0.3 | [1] |
| HCT-116 (Colorectal Carcinoma) | 5.6 ± 0.4 | [1] | ||
| MB-D2 | 5-bromo-thiophene-2-carboxamide | A375 (Melanoma) | ~20 (at 75µM) | [2][3] |
| HT-29 (Colon Adenocarcinoma) | ~40 (at 75µM) | [2][3] | ||
| MCF-7 (Breast Adenocarcinoma) | ~60 (at 50µM) | [2][3] | ||
| Thiophene Carboxamide 2b | Thiophene-2-carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | [4] |
| Thiophene Carboxamide 2d | Thiophene-2-carboxamide | Hep3B (Hepatocellular Carcinoma) | 8.85 | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: After allowing the cells to adhere for 24 hours, they are treated with various concentrations of the test compounds and incubated for a specified period, typically 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.[1]
Visualizations: Synthesis Workflow and Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Strategies for the Functionalization of 5-Chlorothiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted thiophenes is of paramount importance in the fields of medicinal chemistry and materials science, owing to the prevalence of the thiophene motif in a wide array of bioactive molecules and organic electronic materials. 5-Chlorothiophene-3-carboxylic acid is a versatile building block, offering multiple sites for synthetic elaboration. This guide provides a comparative overview of modern catalytic strategies for its functionalization, focusing on three key approaches: C-H functionalization, decarboxylative cross-coupling, and cross-coupling at the C-Cl bond. The information presented is collated from established methodologies for analogous substrates and aims to provide a predictive framework for catalyst selection and reaction design.
C-H Functionalization at the C2 and C4 Positions
Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalization of the substrate. The carboxylic acid moiety can act as a directing group to facilitate reactions at the adjacent C2 and C4 positions. Transition metals such as palladium, rhodium, and iridium are well-suited for this purpose.[1][2][3][4]
Comparative Data for C-H Functionalization Catalysts
| Catalyst System | Typical Coupling Partner | Reported Yields (Analogous Systems) | Key Advantages | Potential Challenges |
| Palladium(II) | Aryl Halides, Alkenes | 40-85% | High functional group tolerance; well-established.[2] | Often requires directing groups; can suffer from catalyst deactivation. |
| Rhodium(III) | Alkenes, Alkynes | 60-95% | High reactivity and regioselectivity; tolerant of various functional groups.[4][5] | Can be expensive; sometimes requires elevated temperatures. |
| Iridium(III) | Amines, Anilines, Halogen Sources | 50-90% | Excellent for late-stage functionalization; high selectivity.[1][6] | Catalyst can be sensitive to air and moisture; may require specific ligands. |
Experimental Protocol: Rhodium(III)-Catalyzed C-H Alkenylation
This protocol is based on established procedures for the C-H functionalization of carboxylic acids.[4]
-
To an oven-dried screw-cap vial, add this compound (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add the alkene coupling partner (1.2 equiv.) and anhydrous 1,2-dichloroethane (0.2 M).
-
The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Decarboxylative Cross-Coupling at the C3 Position
Decarboxylative cross-coupling offers a unique approach to functionalization by utilizing the carboxylic acid as a leaving group.[7] This strategy allows for the introduction of aryl, vinyl, or alkyl groups at the C3 position. Palladium and copper-based catalysts are particularly effective for this transformation.[8][9]
Comparative Data for Decarboxylative Cross-Coupling Catalysts
| Catalyst System | Typical Coupling Partner | Reported Yields (Analogous Systems) | Key Advantages | Potential Challenges |
| Palladium(0)/Ligand | Aryl Halides, Vinyl Halides | 55-92% | Broad substrate scope; high functional group tolerance.[8] | Ligand screening may be necessary; potential for proto-decarboxylation side reactions. |
| Copper(I) | Alkynes, Aryl Halides | 50-85% | Cost-effective; mild reaction conditions.[9] | Can have a more limited substrate scope compared to palladium; may require an oxidant. |
| Silver/Palladium | Aryl Halides | 60-90% | Bimetallic systems can offer enhanced reactivity and selectivity.[7] | Increased complexity of the catalytic system. |
Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation
This protocol is adapted from methodologies developed for the decarboxylative coupling of heteroaromatic carboxylic acids.[8]
-
In a glovebox, a screw-cap vial is charged with this compound (1.0 equiv.), the aryl halide (1.5 equiv.), Pd[P(t-Bu)₃]₂ (5 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Anhydrous DMF is added (0.1 M), and the vial is sealed.
-
The reaction mixture is heated to 170 °C in a microwave reactor for 8-15 minutes.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography.
Cross-Coupling at the C5 Position (C-Cl Bond)
The chloro-substituent at the C5 position provides a handle for traditional cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. Palladium and nickel catalysts are the workhorses for these transformations.[10][11][12]
Comparative Data for C-Cl Cross-Coupling Catalysts
| Catalyst System | Typical Coupling Partner | Reported Yields (Analogous Systems) | Key Advantages | Potential Challenges |
| Palladium(0)/Ligand | Boronic Acids, Amines, Thiols, Alkynes | 70-98% | Extremely broad scope; high yields and functional group tolerance.[11][13] | Catalyst and ligand cost; potential for catalyst poisoning by sulfur. |
| Nickel(0)/Ligand | Grignard Reagents, Boronic Acids | 65-90% | More cost-effective than palladium; effective for challenging couplings.[10][12] | Can be more sensitive to air and moisture; may have different selectivity. |
| Copper(I) | Thiols, Amines | 50-88% | Inexpensive; useful for C-S and C-N bond formation.[14] | Often requires higher temperatures; may have a narrower substrate scope. |
Experimental Protocol: Nickel-Catalyzed Kumada Coupling
This protocol is based on established methods for the cross-coupling of aryl chlorides with Grignard reagents.[12]
-
In a glovebox, an oven-dried vial is charged with this compound (1.0 equiv.) and a nickel precatalyst (e.g., NiCl₂(dppp), 10 mol%).
-
Anhydrous THF is added (0.2 M), and the mixture is stirred.
-
The Grignard reagent (1.2 equiv.) is added dropwise at room temperature.
-
The reaction is stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Catalytic Pathways and Workflows
To aid in the selection of an appropriate catalytic strategy, the following diagrams illustrate the logical relationships between the desired functionalization and the applicable catalytic cycles.
Caption: Catalyst selection workflow for this compound.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carboxylic acids as traceless directing groups for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. C-H functionalization polycondensation of chlorothiophenes in the presence of nickel catalyst with stoichiometric or catalytically generated magnesium amide. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of 5-Chlorothiophene-3-carboxylic Acid: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. 5-Chlorothiophene-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can lead to unwanted side reactions, altered biological activity, and inconsistencies in final product quality.
This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into detailed experimental protocols and present supporting data to assist in selecting the most suitable method for your analytical needs.
At a Glance: HPLC vs. GC-MS for Purity Analysis
The choice between HPLC and GC-MS hinges on several factors, including the volatility of the analyte, the need for structural confirmation of impurities, required sensitivity, and the complexity of sample preparation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds like this compound.[1] | Requires volatile and thermally stable compounds; derivatization is essential for carboxylic acids.[1][2] |
| Sample Preparation | Generally straightforward, involving dissolution, filtration, and direct injection.[1][3] | More complex, requiring a chemical derivatization step (e.g., silylation) to increase volatility.[4] |
| Instrumentation | HPLC system with a UV detector is standard. Can be coupled to a mass spectrometer (LC-MS) for enhanced identification. | A GC system coupled with a Mass Spectrometer is required. |
| Selectivity | Good selectivity based on chromatographic separation. Can be significantly enhanced with MS detection.[1] | High selectivity, providing confident peak identification through a combination of retention time and mass spectral data.[1] |
| Sensitivity | Dependent on the detector; typically offers good sensitivity for UV-active compounds. | Generally offers very high sensitivity, especially when using selected ion monitoring (SIM).[1] |
| Compound Identification | Primarily based on retention time comparison with a reference standard. | High-confidence identification based on matching the mass spectrum with a library database. |
| Common Issues | Peak tailing of acidic compounds can occur but can be mitigated with mobile phase additives. | Incomplete derivatization reactions or instability of derivatives can affect quantification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and widely used technique for the purity assessment of non-volatile organic acids.[3][5] A reversed-phase method is particularly well-suited for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form and to improve peak shape. For MS compatibility, 0.1% formic acid can be used instead.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS requires the analyte to be volatile. Therefore, a derivatization step is mandatory to convert the non-volatile this compound into a thermally stable and volatile derivative.[2] Silylation is a common and effective method for this purpose.[8][9]
1. Derivatization: Silylation
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of the BSTFA + 1% TMCS reagent.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection. The product of this reaction is the trimethylsilyl (TMS) ester of the carboxylic acid.
-
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 500 amu.
-
Data Analysis:
The total ion chromatogram (TIC) is used to determine the peak areas. Purity is calculated as the area percentage of the derivatized main compound. The mass spectrum of the main peak can be compared to a spectral library for confirmation, and the spectra of minor peaks can be used to identify potential impurities.
Workflow and Decision Logic
The following diagrams illustrate the experimental workflows and the logical considerations when choosing between HPLC and GC-MS for purity analysis.
Caption: Comparative experimental workflows for HPLC and GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 7. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Crystallographic Analysis of 5-Chlorothiophene Carboxylic Acid Derivatives
A detailed examination of the structural nuances of 5-chlorothiophene carboxylic acid isomers and their derivatives is crucial for researchers in drug discovery and materials science. This guide provides a comparative overview of the X-ray crystallographic data for 5-chlorothiophene-2-carboxylic acid and a closely related derivative, offering insights into the impact of substituent modifications on their three-dimensional structures.
While a comprehensive crystallographic comparison of various 5-chlorothiophene-3-carboxylic acid derivatives is hampered by the limited availability of public crystallographic data, this guide leverages the available information for the isomeric 5-chlorothiophene-2-carboxylic acid and one of its derivatives to illustrate the principles of comparative crystallographic analysis. Understanding the subtle changes in molecular geometry and crystal packing resulting from functional group alterations is paramount for designing molecules with specific biological activities or material properties.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-chlorothiophene-2-carboxylic acid and its N-(p-tolyl)amide derivative. This data provides a foundation for understanding their solid-state structures.
| Parameter | 5-Chlorothiophene-2-carboxylic acid | 5-Chloro-N-(p-tolyl)thiophene-2-carboxamide |
| Chemical Formula | C₅H₃ClO₂S | C₁₂H₁₀ClNOS |
| Molecular Weight | 162.59 g/mol | 251.73 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 5.66(7) Å | a = 11.838(3) Å |
| b = 7.72(1) Å | b = 5.869(1) Å | |
| c = 15.01(2) Å | c = 17.152(4) Å | |
| α = 90° | α = 90° | |
| β = 97.4(1)° | β = 108.99(1)° | |
| γ = 90° | γ = 90° | |
| Unit Cell Volume | 650(1) ų | 1125.1(4) ų |
| Density (calculated) | 1.66 g/cm³ | 1.48 g/cm³ |
| Hydrogen Bonding | O-H···O | N-H···O |
Experimental Protocols
The determination of crystal structures through X-ray crystallography involves a standardized workflow. The following is a generalized protocol applicable to small organic molecules like the 5-chlorothiophene carboxylic acid derivatives discussed.
Crystal Growth and Selection
High-quality single crystals are essential for successful X-ray diffraction analysis. Typically, crystals are grown using methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal, generally between 0.1 and 0.3 mm in each dimension, is carefully selected under a microscope and mounted on a goniometer head for data collection.
Data Collection
The mounted crystal is placed within an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to a low temperature, typically 100-120 K. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the intensities and positions of the diffraction spots. This information is then used to solve the phase problem and generate an initial electron density map of the molecule. This initial model is then refined through an iterative process that adjusts atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.
Validation and Analysis
The final refined crystal structure is validated to ensure its chemical and crystallographic integrity. The resulting model provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding.
Workflow for X-ray Crystallographic Analysis
Figure 1. A generalized workflow for the X-ray crystallographic analysis of small molecules.
Performance Benchmarks of 5-Chlorothiophene-3-Carboxylic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of inhibitors based on the 5-chlorothiophene-3-carboxylic acid scaffold. Drawing from experimental data, this document summarizes the efficacy of these compounds against various biological targets, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative performance of various inhibitors derived from 5-chlorothiophene-carboxylic acid scaffolds. Due to the diverse applications of this chemical motif, the data is presented across different biological targets.
Antiviral Activity of Thienyl Benzothiazolyl Carboxamide Derivatives
A study focusing on anti-norovirus agents identified a series of heterocyclic carboxamide derivatives incorporating a 5-chlorothiophene moiety. The efficacy of these compounds was evaluated using a cytopathic effect (CPE) reduction assay against murine norovirus (MNV).
| Compound | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2b | 5-Chloro-thiophene analog | >50 | >50 | - |
| 2j | 3,5-Dibromo-thiophene analog | 24 | >50 | >2.1 |
| 3j | 4,6-Difluoro-benzothiazole analog | 5.6 | >50 | >8.9 |
| 4b | 3,5-Dibromo-thiophen-4,6-difluoro-benzothiazole analog | 0.53 | >50 | >94.3 |
| 1 (Reference) | 5-Bromo-thiophene and 6-fluoro-benzothiazole | 37 | >50 | >1.4 |
EC50: 50% effective concentration in the CPE reduction assay. CC50: 50% cytotoxic concentration in the WST-8 assay. SI = CC50/EC50.
Anticoagulant Activity of 5-Chlorothiophene-2-Carboxylic Acid Derivatives
5-Chlorothiophene-2-carboxylic acid is a key building block for potent anticoagulants, most notably as a dual inhibitor of thrombin and Factor Xa.
| Compound | Target(s) | IC50 (µM) |
| SAR107375 (15) | Thrombin | 0.019 |
| Factor Xa | 0.003 | |
| Compound 14 (precursor) | Thrombin | 0.39 |
| Factor Xa | 3.5 |
IC50: Half-maximal inhibitory concentration.
Antimicrobial Activity of Chalcone Derivatives of 5-Chlorothiophene-2-Carboxamide
A series of novel chalcone derivatives synthesized from N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide demonstrated significant antibacterial and antifungal properties.
| Compound | E. coli (MTCC 443) MIC (µg/mL) | P. aeruginosa (MTCC 1688) MIC (µg/mL) | S. aureus (MTCC 96) MIC (µg/mL) |
| 4b | ≤ 50 | ≤ 50 | > 50 |
| 4c | > 50 | > 50 | ≤ 50 |
| 4e | > 50 | ≤ 50 | > 50 |
| 4i | > 50 | ≤ 50 | > 50 |
| 4n | ≤ 50 | ≤ 50 | ≤ 50 |
| 4o | > 50 | ≤ 50 | > 50 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that is required to protect cells from virus-induced destruction.
-
Cell Seeding: RAW264.7 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Preparation: A serial dilution of the test compounds is prepared.
-
Virus Incubation: The test compounds are mixed with a suspension of murine norovirus (MNV) and incubated for 30 minutes.
-
Cell Infection: The compound-virus mixture is added to the wells containing the cell monolayer and incubated for one hour.
-
Incubation: The inoculum is removed, and fresh medium is added. The plates are then incubated for a period that allows for the development of CPE in the virus control wells (no compound).
-
CPE Observation: The wells are observed microscopically for the presence or absence of CPE. The EC50 is calculated as the concentration of the compound that inhibits CPE by 50%.
WST-8 Assay for Cytotoxicity
This colorimetric assay measures cell viability to determine the cytotoxic effects of the test compounds.
-
Cell Seeding: RAW264.7 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds and incubated for 72 hours.
-
Reagent Addition: WST-8 reagent is added to each well, and the plate is incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50%.
Thrombin and Factor Xa Inhibition Assays
These are biochemical assays that measure the ability of a compound to inhibit the enzymatic activity of thrombin or Factor Xa.
-
Reaction Setup: In a 96-well plate, the test compound at various concentrations is mixed with a solution of either human thrombin or Factor Xa in a suitable buffer.
-
Incubation: The mixture is incubated at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: A chromogenic substrate specific for either thrombin or Factor Xa is added to each well.
-
Signal Detection: The plate is incubated, and the absorbance is measured at a specific wavelength over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the this compound-based inhibitors discussed.
A Researcher's Guide to Comparative DFT Studies of Substituted Chlorothiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and interpreting comparative Density Functional Theory (DFT) studies of substituted chlorothiophene carboxylic acids. These compounds are of significant interest in medicinal chemistry and materials science, and understanding their electronic and structural properties through computational methods is crucial for targeted design and development. This document outlines the experimental and computational protocols, presents data in a clear, comparative format, and visualizes key workflows and relationships.
Introduction to DFT in Thiophene Chemistry
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of substituted chlorothiophene carboxylic acids, DFT allows for the elucidation of molecular geometries, electronic properties, and spectroscopic features. These theoretical insights are invaluable for predicting reactivity, stability, and potential biological activity, thereby guiding synthetic efforts and experimental design. DFT has been widely applied to study various thiophene derivatives, including those with antimicrobial and anticancer properties.[1][2][3]
Experimental and Computational Protocols
A typical comparative DFT study involves a systematic workflow, from the selection of molecules to the final analysis of their computed properties.
Molecular Selection
The initial step is to define the set of substituted chlorothiophene carboxylic acids for comparison. A systematic approach would involve varying the position of the chloro and carboxylic acid substituents on the thiophene ring. For instance, a comparative study could include:
-
5-Chlorothiophene-2-carboxylic acid
-
4-Chlorothiophene-2-carboxylic acid
-
3-Chlorothiophene-2-carboxylic acid
-
5-Chlorothiophene-3-carboxylic acid
-
2-Chlorothiophene-3-carboxylic acid
-
4-Chlorothiophene-3-carboxylic acid
Computational Methodology
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Based on studies of similar thiophene derivatives, a common and effective level of theory is the B3LYP hybrid functional combined with a 6-311G(d,p) or larger basis set.[4][5][6]
Experimental Protocol: DFT Calculation Workflow
-
Geometry Optimization: The molecular structure of each substituted chlorothiophene carboxylic acid is optimized to find its lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum on the potential energy surface has been located.[7]
-
Frequency Calculations: Vibrational frequencies are calculated to predict the infrared (IR) spectrum of the molecule. This allows for a comparison between theoretical and experimental spectra, which can help validate the computational model.[4][7]
-
Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine various electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[8][9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.[6]
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity are calculated from the HOMO and LUMO energies to quantify the reactivity of the molecules.[4][10]
-
-
Solvation Effects: To simulate a more realistic chemical environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM). This is particularly important for predicting properties in solution.[11]
Comparative Data Analysis
The core of a comparative study is the systematic presentation of quantitative data. The following tables provide a template for summarizing the key findings from a DFT analysis of various substituted chlorothiophene carboxylic acids. (Note: The data presented here are illustrative and would be replaced with actual calculated values in a real study).
Table 1: Calculated Electronic Properties of Substituted Chlorothiophene Carboxylic Acids
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 5-Chlorothiophene-2-carboxylic acid | -6.85 | -1.92 | 4.93 | 3.45 |
| 4-Chlorothiophene-2-carboxylic acid | -6.91 | -1.88 | 5.03 | 4.12 |
| 3-Chlorothiophene-2-carboxylic acid | -6.88 | -1.95 | 4.93 | 2.98 |
| This compound | -7.02 | -2.01 | 5.01 | 3.88 |
| 2-Chlorothiophene-3-carboxylic acid | -6.95 | -1.99 | 4.96 | 3.15 |
| 4-Chlorothiophene-3-carboxylic acid | -7.05 | -1.96 | 5.09 | 4.50 |
Table 2: Calculated Global Reactivity Descriptors
| Compound | Ionization Potential (I) | Electron Affinity (A) | Chemical Hardness (η) | Electrophilicity (ω) |
| 5-Chlorothiophene-2-carboxylic acid | 6.85 | 1.92 | 2.47 | 3.39 |
| 4-Chlorothiophene-2-carboxylic acid | 6.91 | 1.88 | 2.52 | 3.37 |
| 3-Chlorothiophene-2-carboxylic acid | 6.88 | 1.95 | 2.47 | 3.46 |
| This compound | 7.02 | 2.01 | 2.51 | 3.59 |
| 2-Chlorothiophene-3-carboxylic acid | 6.95 | 1.99 | 2.48 | 3.55 |
| 4-Chlorothiophene-3-carboxylic acid | 7.05 | 1.96 | 2.55 | 3.52 |
Visualization of Workflows and Relationships
Graphical representations are essential for conveying complex workflows and the interplay between different calculated parameters.
Caption: Workflow for a comparative DFT study.
Caption: Relationships between calculated electronic properties.
Conclusion
This guide provides a structured approach for conducting and presenting comparative DFT studies on substituted chlorothiophene carboxylic acids. By following the outlined protocols for computation and data presentation, researchers can generate robust and easily interpretable results. The visualization of workflows and property relationships further aids in understanding the complex interplay of electronic and structural factors. Such studies are instrumental in the rational design of novel molecules with tailored properties for applications in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. scispace.com [scispace.com]
- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemlett.com [jchemlett.com]
Safety Operating Guide
Proper Disposal of 5-Chlorothiophene-3-carboxylic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chlorothiophene-3-carboxylic acid.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is essential to be aware of its associated hazards. Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.
| Hazard Statement | GHS Classification | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4) | Protective gloves, protective clothing, eye protection, face protection.[2][3] |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2) | Protective gloves, protective clothing.[3] |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A) | Eye protection/face protection.[3] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Respiratory protection (required when dusts are generated).[4] |
Operational and Disposal Plan: Step-by-Step Guidance
The following procedure outlines the necessary steps for the safe disposal of this compound, whether it is unused, waste from residues, or material from a spill cleanup.
1. Waste Collection and Storage:
-
Do not mix with other waste.[4]
-
Leave the chemical in its original container whenever possible.[4]
-
If transferring to a new container, ensure it is properly labeled with the chemical name and associated hazards.
-
Store waste containers in a cool, dry, and well-ventilated area , away from incompatible materials.[3]
-
Keep the container tightly closed .[3]
-
Store the waste in a locked up area or an area accessible only to qualified or authorized personnel.[4][5]
2. Spill Management:
-
In case of a spill, avoid generating dust .[4]
-
Ensure adequate ventilation .[6]
-
Wear the appropriate PPE as listed in the table above.
-
Contain the spill to prevent it from entering drains or waterways.[2][6]
-
For solid spills, carefully sweep up or vacuum the material.[5][6]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth).
-
Place the collected material into a suitable, labeled container for disposal .[6]
-
Clean the affected area thoroughly.[4]
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste .
-
The disposal must be carried out by an approved waste disposal plant .[3][4][5][6]
-
It is imperative to follow all national and local regulations regarding chemical waste disposal.[4]
-
Handle uncleaned containers as you would the product itself.[4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Chlorothiophene-3-carboxylic acid
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Chlorothiophene-3-carboxylic acid (CAS No. 36157-42-3). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[1]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against all potential routes of exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Gloves: Nitrile or neoprene gloves (double-gloving is recommended).[2] Eye/Face Protection: Chemical splash goggles and a face shield.[3] Respiratory: NIOSH-approved N95 (or higher) respirator to protect against airborne particles.[3] Protective Clothing: Lab coat. |
| Solution Preparation and Handling | Gloves: Nitrile or neoprene gloves. Eye/Face Protection: Chemical splash goggles.[4][5][6][7][8] Respiratory: Work should be conducted in a certified chemical fume hood.[9] Protective Clothing: Lab coat or a chemical-resistant apron.[5] |
| Experimental Procedures | Gloves: Nitrile or neoprene gloves. Eye/Face Protection: Chemical splash goggles.[4][5][6][7][8] Respiratory: All manipulations must be performed within a certified chemical fume hood.[9] Protective Clothing: Lab coat. |
| Spill Cleanup and Waste Disposal | Gloves: Nitrile or neoprene gloves (double-gloving recommended). Eye/Face Protection: Chemical splash goggles.[4][5][6][7][8] Respiratory: For large spills or insufficient ventilation, a full face-piece respirator with a chemical cartridge may be necessary.[3][4] Protective Clothing: Chemical-resistant apron or overalls.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for minimizing risk. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][9]
A. Weighing and Transfer of Solid Compound:
-
Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure like a fume hood. Ensure the area is clean and free of drafts. Don all required PPE as specified in the table above.
-
Weighing: Use anti-static weighing paper or a suitable container. Carefully transfer the desired amount of the solid using a clean, dedicated spatula, minimizing any dust generation.[8][9]
-
Transfer: Securely close the primary container after weighing. Carefully transfer the weighed solid to the reaction vessel or the vessel intended for solution preparation.
-
Cleaning: Immediately clean any minor spills using a dry method (e.g., careful sweeping or vacuuming with a HEPA filter) and place the waste in a designated hazardous waste container.[9] Decontaminate the spatula and the weighing area.
B. Solution Preparation:
-
Solvent Addition: In a certified chemical fume hood, slowly add the weighed this compound to the chosen solvent in a suitable flask.
-
Mixing: Use a magnetic stirrer or other appropriate method to dissolve the solid. Keep the container covered to the extent possible to minimize vapors.
-
Labeling: Clearly label the solution with the chemical name, concentration, date, and appropriate hazard symbols.
Disposal Plan: Waste Management
Proper segregation and disposal of waste are critical for safety and environmental protection. Never dispose of this compound or its waste down the drain.[6][10]
-
Solid Waste: All disposable materials contaminated with the compound, including gloves, weighing papers, paper towels, and pipette tips, must be collected in a dedicated, clearly labeled hazardous solid waste container.[2]
-
Liquid Waste: Collect all unused solutions or reaction mixtures containing the compound in a separate, labeled hazardous liquid waste container.[2] Do not mix with other waste streams unless compatibility has been verified.
-
Container Management: Ensure all waste containers are kept securely closed when not in use and are stored in a designated and properly ventilated satellite accumulation area.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations.[10][11][12]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][11]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[8][10][11]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10][11]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[10]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal.[4][6] Ensure adequate ventilation.
References
- 1. This compound | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. georganics.sk [georganics.sk]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
